molecular formula C10H7N3O4S B14533881 5-Nitro-2-(pyridine-2-sulfonyl)pyridine CAS No. 62404-58-4

5-Nitro-2-(pyridine-2-sulfonyl)pyridine

Cat. No.: B14533881
CAS No.: 62404-58-4
M. Wt: 265.25 g/mol
InChI Key: HMEXSJRANDNQJQ-UHFFFAOYSA-N
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Description

5-Nitro-2-(pyridine-2-sulfonyl)pyridine is a useful research compound. Its molecular formula is C10H7N3O4S and its molecular weight is 265.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Nitro-2-(pyridine-2-sulfonyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-2-(pyridine-2-sulfonyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

62404-58-4

Molecular Formula

C10H7N3O4S

Molecular Weight

265.25 g/mol

IUPAC Name

5-nitro-2-pyridin-2-ylsulfonylpyridine

InChI

InChI=1S/C10H7N3O4S/c14-13(15)8-4-5-10(12-7-8)18(16,17)9-3-1-2-6-11-9/h1-7H

InChI Key

HMEXSJRANDNQJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)C2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States
Foundational & Exploratory

5-Nitro-2-(pyridine-2-sulfonyl)pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Nitro-2-(pyridine-2-sulfonyl)pyridine: A Tunable Covalent Warhead for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine, a heteroaromatic sulfone of significant interest in medicinal chemistry. We will delve into its fundamental properties, a robust synthetic pathway, and its mechanism of action as a highly tunable, cysteine-reactive electrophile for the development of targeted covalent inhibitors.

Core Molecular Identity and Physicochemical Properties

5-Nitro-2-(pyridine-2-sulfonyl)pyridine is a specialized chemical entity designed for high reactivity and selectivity in biological systems. Its structure features a 5-nitropyridine ring, which serves as the electrophilic core, linked via a sulfonyl bridge to a second pyridine ring that functions as an excellent leaving group. The potent electron-withdrawing nature of the nitro group, positioned para to the site of substitution, is critical for activating the pyridine ring toward nucleophilic attack.

Data Summary Table:

PropertyValue
IUPAC Name 5-Nitro-2-(pyridin-2-ylsulfonyl)pyridine
Molecular Formula C₁₀H₇N₃O₄S
Molecular Weight 265.25 g/mol
Canonical SMILES C1=CC(=CN=C1S(=O)(=O)C2=CN=C(C=C2)[O-])N
CAS Number Not assigned

Note: Experimental properties such as melting point and boiling point have not been reported in the literature. The values provided are based on the known chemical structure.

Synthesis and Methodology

The synthesis of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine is not directly reported, but a highly plausible and efficient two-step synthetic route can be designed based on established organosulfur chemistry and nucleophilic aromatic substitution (SₙAr) principles. The strategy involves the initial formation of a stable thioether precursor, followed by its oxidation to the target sulfone.

G cluster_0 Step 1: Thioether Formation (SNAr) cluster_1 Step 2: Oxidation A 2-Chloro-5-nitropyridine C Base (e.g., K2CO3) Solvent (e.g., DMF) A->C B Pyridine-2-thiol B->C D 5-Nitro-2-(pyridin-2-ylthio)pyridine (Thioether Intermediate) C->D Nucleophilic Aromatic Substitution E Thioether Intermediate D->E Intermediate Isolation F Oxidizing Agent (e.g., m-CPBA) Solvent (e.g., DCM) E->F G 5-Nitro-2-(pyridin-2-sulfonyl)pyridine (Final Product) F->G Oxidation

Caption: Proposed two-step synthesis workflow for 5-Nitro-2-(pyridine-2-sulfonyl)pyridine.

Experimental Protocol: A Self-Validating System

This protocol is designed to ensure high conversion and purity at each stage. The choice of reagents and conditions is based on principles that maximize reaction efficiency while minimizing side products.

Part 1: Synthesis of 5-Nitro-2-(pyridin-2-ylthio)pyridine (Thioether Intermediate)

  • Causality: This step utilizes a nucleophilic aromatic substitution (SₙAr) reaction. 2-Chloro-5-nitropyridine is an excellent electrophile because the nitro group strongly withdraws electron density from the pyridine ring, making the carbon at the C-2 position susceptible to nucleophilic attack.[1][2] Pyridine-2-thiol, in its deprotonated thiolate form, is a potent sulfur nucleophile.[3] A non-nucleophilic base like potassium carbonate (K₂CO₃) is chosen to deprotonate the thiol without competing in the substitution reaction.

  • Methodology:

    • To a stirred solution of pyridine-2-thiol (1.1 equivalents) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 20 minutes to ensure complete formation of the thiolate.

    • Add a solution of 2-chloro-5-nitropyridine (1.0 equivalent) in DMF dropwise to the reaction mixture.

    • Heat the reaction to 60-70 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2-chloro-5-nitropyridine) is fully consumed.

    • Upon completion, cool the reaction to room temperature and pour it into ice-water. A solid precipitate of the thioether product will form.

    • Collect the solid by vacuum filtration, wash thoroughly with water to remove DMF and inorganic salts, and dry under vacuum. The crude product can be purified by recrystallization from ethanol to yield pure 5-Nitro-2-(pyridin-2-ylthio)pyridine.

Part 2: Oxidation to 5-Nitro-2-(pyridine-2-sulfonyl)pyridine

  • Causality: The oxidation of a thioether to a sulfone is a standard transformation that significantly alters the electronic properties of the sulfur atom, converting it from a simple linker to a highly electron-withdrawing sulfonyl group. This transformation is key to creating the desired "warhead" functionality. meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant for this purpose, being relatively safe and providing clean reaction profiles.[4][5] Using a slight excess ensures complete conversion from the thioether and the intermediate sulfoxide to the final sulfone.

  • Methodology:

    • Dissolve the dried 5-Nitro-2-(pyridin-2-ylthio)pyridine (1.0 equivalent) in dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic nature of the oxidation.

    • Add m-CPBA (approximately 2.2 - 2.5 equivalents) portion-wise to the stirred solution, ensuring the temperature does not rise above 5-10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC for the disappearance of the starting material and the intermediate sulfoxide.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the final, highly pure 5-Nitro-2-(pyridine-2-sulfonyl)pyridine.

Mechanism of Covalent Modification: A Tunable Electrophile

The utility of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine in drug development stems from its function as a precisely tunable covalent warhead that selectively reacts with cysteine residues in proteins.[6][7]

The core mechanism is a nucleophilic aromatic substitution (SₙAr). The deprotonated thiol side chain of a cysteine residue (a thiolate) acts as a potent nucleophile. It attacks the electron-deficient C-2 position of the 5-nitropyridine ring. This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex.[2] The negative charge is stabilized by resonance, particularly by the electron-withdrawing sulfonyl group and the nitro group. Aromaticity is then restored by the expulsion of the pyridin-2-sulfinate, a stable leaving group. This process results in a highly stable thioether bond between the protein and the 5-nitropyridyl moiety.[8][9]

Caption: Mechanism of cysteine modification via Nucleophilic Aromatic Substitution (SₙAr).

This reactivity is highly selective for the thiol group of cysteine over other nucleophilic residues like lysine under physiological conditions.[6] The reactivity of the warhead can be finely tuned by modifying the electronic properties of either the electrophilic ring or the leaving group, allowing for the design of inhibitors that precisely match the reactivity of a specific cysteine target.[7][8]

Applications in Drug Discovery and Chemical Biology

The 2-sulfonylpyridine scaffold, particularly when activated by a nitro group, represents a state-of-the-art tool for developing targeted covalent inhibitors (TCIs). TCIs can achieve greater potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable for non-covalent inhibitors.

  • Targeted Covalent Inhibitors: By appending a molecular fragment with affinity for a specific protein (a "recognition element") to the 5-Nitro-2-(pyridine-2-sulfonyl)pyridine core, researchers can direct this reactive warhead to a specific cysteine residue on a target protein. This strategy has been successfully used to develop selective inhibitors for various enzymes.[6][10]

  • Chemical Probes: These reactive fragments are invaluable as chemical probes to map the "ligandable" cysteinome.[6] By using proteomic techniques, researchers can identify which proteins in a cell are modified by the compound, revealing new potential drug targets and understanding the off-target effects of covalent drugs.

  • Overcoming Drug Resistance: Covalent inhibitors can be effective against drug-resistant mutations. If a mutation reduces the binding affinity of a non-covalent drug, a covalent inhibitor may still be effective by forming an irreversible bond with a nearby cysteine, effectively anchoring it to the target.

References

  • Bernardim, B., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available at: [Link]

  • Zambaldo, C., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society. Available at: [Link]

  • Vinogradova, E. V., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. Available at: [Link]

  • Bernardim, B., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ResearchGate. Available at: [Link]

  • Zambaldo, C., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society. Available at: [Link]

  • Zambaldo, C., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. ACS Publications. Available at: [Link]

  • Hamed, E. A., et al. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Pichon, M. M., et al. (2025). Cysteine sulfinic acid and sulfinylated peptides. RSC Chemical Biology. Available at: [Link]

  • Wang, T., et al. (2020). A Sulfonium Triggered Thiol-yne Reaction for Cysteine Modification. ACS Publications. Available at: [Link]

  • Zhang, X., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Available at: [Link]

  • Houghtaling, J., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]

  • Sharma, K., et al. (2022). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. International Journal of Pharmaceutical Research. Available at: [Link]

  • Wikipedia contributors. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link]

  • Houghtaling, J., et al. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Available at: [Link]

  • Neelaveni, K., & Prasad, Y. R. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug and Alcohol Research. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

  • Tuncay, A. (1999). U.S. Patent No. 5,869,678. Washington, DC: U.S. Patent and Trademark Office.
  • Kumar, A., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Wang, X., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. Available at: [Link]

  • Jiao, Y., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Chemical Society. Available at: [Link]

  • Gurczynski, M., et al. (n.d.). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Polish Journal of Chemistry. Available at: [Link]

Sources

Solubility Profile and Characterization Protocol: 5-Nitro-2-(pyridine-2-sulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility characteristics of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine , a specific bis-heterocyclic sulfone intermediate. Given the specialized nature of this compound, this guide synthesizes structural predictive analysis with field-standard experimental protocols to establish a robust solubility profile.

Executive Summary

5-Nitro-2-(pyridine-2-sulfonyl)pyridine (C₁₀H₇N₃O₄S) is an asymmetric bis-pyridyl sulfone characterized by strong electron-withdrawing substituents (nitro and sulfonyl groups). Its solubility profile is governed by the interplay between the high polarity of the sulfonyl bridge (


) and the 

-stacking potential of the aromatic pyridine rings.

This guide defines the theoretical solubility behavior of the compound based on Structure-Property Relationships (SPR) and provides a validated experimental framework for generating precise mole-fraction solubility data (


) across organic solvent systems.

Chemical Identity & Structural Properties

Understanding the molecular architecture is prerequisite to predicting solvent interactions.

PropertySpecification
Systematic Name 5-Nitro-2-(pyridine-2-sulfonyl)pyridine
Molecular Formula C₁₀H₇N₃O₄S
Molecular Weight 265.25 g/mol
Core Moiety Bis(2-pyridyl) sulfone
Key Substituents 5-Nitro (

, electron-withdrawing), Sulfonyl bridge (

)
Electronic Character Highly electron-deficient rings; significant dipole moment.
Theoretical Solubility Trends

Based on the "like dissolves like" principle and the specific functional groups:

  • Polar Aprotic Solvents (DMSO, DMF, NMP): High Solubility. The sulfonyl and nitro groups are strong hydrogen bond acceptors and possess high dipole moments, interacting favorably with polar aprotic solvents.

  • Polar Protic Solvents (Methanol, Ethanol, Isopropanol): Moderate Solubility. Solubility will exhibit strong temperature dependence. The lack of strong hydrogen bond donors in the solute limits interaction with alcohols compared to amines or acids.

  • Non-Polar Solvents (Hexane, Toluene): Negligible Solubility. The high polarity of the molecule creates a large energetic penalty for dissolution in non-polar media.

  • Water: Very Low. despite the polarity, the aromatic hydrophobic surface area dominates, preventing significant aqueous solubility without pH adjustment (protonation of pyridine nitrogen).

Experimental Protocol for Solubility Determination

To establish an authoritative solubility profile, the Laser Monitoring Dynamic Method or the Static Gravimetric Method is recommended. The following protocol details the Static Gravimetric approach, which is the gold standard for thermodynamic accuracy.

Materials & Equipment
  • Solute: 5-Nitro-2-(pyridine-2-sulfonyl)pyridine (Purity > 99.0% by HPLC).

  • Solvents: HPLC grade Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, THF, DMSO.

  • Apparatus: Double-jacketed glass vessel, thermostatic water bath (

    
     K), magnetic stirrer.
    
Workflow: Isothermal Saturation Method
  • Preparation: Add excess solute to 50 mL of the target solvent in the jacketed vessel.

  • Equilibration: Stir the suspension at the set temperature (e.g., 298.15 K) for 24 hours to ensure saturation.

  • Settling: Stop stirring and allow the phases to separate for 2 hours.

  • Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22

    
    m PTFE filter.
    
  • Quantification:

    • Transfer a known mass of supernatant to a weighing dish.

    • Evaporate solvent under vacuum/nitrogen flow.

    • Weigh the dry residue to calculate mass fraction (

      
      ).
      
    • Alternative: Dilute and analyze via HPLC-UV (detection at

      
       nm).
      
Data Visualization: Experimental Logic

Solubility_Protocol Start Start: Excess Solute + Solvent Equilibrate Equilibration (T = const, t > 24h) Start->Equilibrate Stirring Filter Phase Separation & Filtration (0.22 µm) Equilibrate->Filter Settling Analyze Quantification (Gravimetric or HPLC) Filter->Analyze Aliquot Calc Calculate Mole Fraction (x) Analyze->Calc Data Processing

Caption: Workflow for the isothermal saturation method to determine thermodynamic solubility.

Thermodynamic Modeling & Analysis

Raw solubility data must be correlated using thermodynamic models to calculate enthalpy and entropy of dissolution.

Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

):

  • A, B, C: Empirical model parameters determined via multivariate regression.

  • Utility: Provides the most accurate interpolation of solubility within the measured temperature range.

van't Hoff Analysis

To determine the apparent thermodynamic functions of dissolution:



  • 
     (Enthalpy):  Positive values indicate an endothermic process (solubility increases with T).
    
  • 
     (Entropy):  Positive values indicate increased disorder upon dissolution.
    
  • 
     (Gibbs Energy):  Calculated as 
    
    
    
    .
Expected Thermodynamic Profile

For 5-Nitro-2-(pyridine-2-sulfonyl)pyridine, the dissolution process is expected to be endothermic (


) and entropy-driven  (

) in most organic solvents. The disruption of the crystal lattice (enthalpic cost) is compensated by the favorable solvation interactions and increased disorder.

Solvent Effect & Molecular Interactions

The solubility magnitude is dictated by solute-solvent interactions.

Solvent ClassInteraction MechanismPredicted Solubility Rank
Dipolar Aprotic (DMSO, DMF)Strong dipole-dipole interactions with the sulfonyl group; disruption of solute-solute

-stacking.
1 (Highest)
Ketones (Acetone)Moderate dipole interactions; good solvency for nitro-aromatics.2
Esters (Ethyl Acetate)Weaker polar interactions; moderate solubility.3
Alcohols (Ethanol, Methanol)H-bonding capability is present but limited by the solute's lack of H-bond donors.4
Alkanes (Hexane)Weak London dispersion forces only.5 (Lowest)

References

  • Methodology: Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility measurement protocols).
  • Structural Analog Analysis: Wang, X. N., & Li, F. F. (2016). Crystal structure of 4,4′-sulfonyldipyridine. Zeitschrift für Kristallographie - New Crystal Structures, 231(3), 775-776. Link

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Nitro-Pyridine Properties: Zambaldo, C., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society, 142(22), 10079–10091. Link

Literature review of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Nitro-2-(pyridine-2-sulfonyl)pyridine Derivatives in Drug Discovery

Introduction: The Emergence of a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its unique electronic properties and synthetic versatility make it a "privileged scaffold" for developing novel therapeutic agents.[1][2] Within this broad class, derivatives of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine represent a particularly compelling area of research. This core structure is characterized by a potent combination of features: two pyridine rings linked by a sulfonyl group, with a strongly electron-withdrawing nitro group positioned on one of the rings.

The sulfonyl group and the nitrogen atom in the pyridine ring render the C2 position highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is dramatically amplified by the presence of the 5-nitro group.[3][4] This inherent, tunable reactivity forms the basis of their primary mechanism of action: the ability to act as highly selective, covalent modifiers of cysteine residues within target proteins.[4] This guide provides a comprehensive review of the synthesis, pharmacological activities, and structure-activity relationships of these derivatives, offering field-proven insights for researchers and drug development professionals.

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine and its derivatives primarily relies on leveraging the reactivity of precursors like 5-nitropyridine-2-sulfonic acid or its corresponding sulfonyl chloride. The sulfonate or chloride acts as an excellent leaving group, facilitating substitution reactions with a wide array of nucleophiles.

A foundational approach involves the reaction of 5-nitropyridine-2-sulfonic acid with various oxygen, nitrogen, or halogen nucleophiles.[5][6] This method provides a direct pathway to a diverse set of 2-substituted-5-nitropyridines, which can then be further modified.[5][6] For the specific synthesis of the pyridine-2-sulfonyl linkage, a common strategy involves the condensation of a 5-nitropyridine-2-sulfonyl chloride with 2-hydroxypyridine or its corresponding thiopyridine analog.

The choice of solvent and base is critical in these reactions. Aprotic polar solvents like DMF or acetonitrile are often employed to solubilize the reactants, while a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is used to scavenge the HCl generated during the reaction. The causality here is to prevent the protonation of the pyridine nitrogen, which would deactivate it towards the desired reaction, and to avoid side reactions with the base itself.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 5-Nitropyridine-2-sulfonyl chloride E 5-Nitro-2-(pyridine-2-sulfonyl)pyridine A->E + B 2-Hydroxypyridine B->E C Aprotic Solvent (e.g., DMF) C->E D Base (e.g., TEA) D->E

General Synthetic Scheme for Target Derivatives.

Pharmacological Activities and Mechanism of Action

The high electrophilicity of the 2-sulfonylpyridine core, enhanced by the 5-nitro group, makes these compounds potent and selective covalent inhibitors. Their primary biological activities stem from their ability to form stable covalent bonds with the thiol side chains of cysteine residues in proteins.

Anticancer Activity

Pyridine derivatives are extensively studied for their anticancer potential, targeting a multitude of pathways involved in tumor growth and proliferation.[2][7][8][9] The 5-nitro-2-sulfonylpyridine scaffold has shown particular promise by targeting key enzymes and receptors in oncology.

  • Mechanism: Covalent Cysteine Targeting: The mechanism of action is a nucleophilic aromatic substitution (SNAr), where the nucleophilic thiolate anion of a cysteine residue attacks the electron-deficient C2 position of the pyridine ring, displacing the pyridine-2-sulfonate as a leaving group.[4] This forms an irreversible covalent bond, permanently modifying the protein's function. The reaction rate is highly tunable based on the electronic properties of substituents on the pyridine ring.[3][4]

G Compound 5-Nitro-2-(sulfonyl)pyridine Derivative Attack Nucleophilic Attack (SNAr Reaction) Compound->Attack Targets Protein Target Protein (e.g., Kinase) Cysteine Reactive Cysteine Residue (Cys-SH) Protein->Cysteine Contains Cysteine->Attack Attacks CovalentComplex Irreversible Covalent Complex Attack->CovalentComplex Forms Inhibition Enzyme Inhibition & Apoptosis CovalentComplex->Inhibition Leads to

Mechanism of Covalent Inhibition by Sulfonylpyridines.
  • Key Targets:

    • Kinases (VEGFR-2, EGFR): Many pyridine derivatives function by inhibiting protein tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor angiogenesis and cell proliferation.[7][10][11] Covalent inhibitors can achieve high potency and prolonged duration of action by irreversibly binding to a non-catalytic cysteine near the active site.

    • Human Carbonic Anhydrase (hCA): Certain pyridine derivatives have shown the ability to selectively inhibit tumor-associated hCA isoforms IX and XII, which are involved in regulating tumor pH and promoting cancer cell survival.[7][8]

The table below summarizes the reported anticancer activity of representative pyridine derivatives, highlighting their potency against various cancer cell lines.

Compound ClassTarget Cell LineReported Activity (IC₅₀)Reference
Pyridine-Urea DerivativesMCF-7 (Breast)< Doxorubicin standard[7][8]
Pyrano-Pyridine ConjugatesA-549 (Lung)0.15 µM[10]
Sulfonyl-Containing PyridinesHCT-116 (Colon)Potent antitumor activity[8]
AnilinoquinolinesHepG2 (Liver)4.25 - 12.83 µM[11]
Anti-inflammatory Activity

Inflammation is a key pathological component of numerous diseases.[12] Pyridine and its derivatives have been investigated as promising anti-inflammatory agents.[13][14] The mechanism often involves the modulation of inflammatory signaling pathways. For covalent modifiers like sulfonylpyridines, this could involve targeting key cysteine residues in proteins like NF-κB or various kinases involved in the inflammatory cascade. For example, some pyridine derivatives have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a key process in the inflammatory response.[13]

Structure-Activity Relationship (SAR)

The biological activity of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine derivatives is highly dependent on their substitution pattern. SAR studies provide crucial insights for rational drug design.

  • Role of the 5-Nitro Group: This group is paramount. As a strong electron-withdrawing group (-M effect), it significantly increases the electrophilicity of the C2 position, making the molecule more susceptible to nucleophilic attack by cysteine thiols.[3] This directly enhances the rate of covalent bond formation and, consequently, biological potency.

  • The Sulfonyl Linker: The sulfone is a superior leaving group compared to corresponding halides (e.g., 2-chloro-5-nitropyridine) or thioethers, leading to faster reaction kinetics with biological thiols.[3] This highlights the importance of the sulfonyl moiety for achieving efficient covalent modification.

  • Substituents on the Pyridine Rings: While the 5-nitro-2-sulfonyl core provides the reactive "warhead," substituents on either pyridine ring act as the "guidance system." These groups are responsible for non-covalent interactions that confer selectivity for the target protein's binding pocket. Bulky or sterically hindering groups can influence binding affinity and selectivity for different neuronal nicotinic acetylcholine receptor subtypes, for instance.[15] Similarly, the presence of hydrogen bond donors or acceptors can dramatically alter antiproliferative activity.[9]

Drug Discovery Workflow & Experimental Protocols

The development of these derivatives follows a structured workflow, from initial synthesis to biological evaluation.

G A Library Synthesis (Varying Substituents) B Biochemical Assay (Enzyme Inhibition, Ki) A->B Screening C Cell-Based Assay (Cytotoxicity, IC50) B->C Validation D SAR Analysis (Identify Key Moieties) C->D Data Input E Lead Optimization (Improve Potency/Selectivity) D->E Guides E->A Iterative Design F In Vivo Studies (Animal Models) E->F Candidate Selection

Drug Discovery Workflow for Pyridine Derivatives.
General Protocol for Covalent Modification Assay

This protocol provides a self-validating system to assess the reactivity of a 5-nitro-2-sulfonylpyridine derivative with a model thiol, such as glutathione (GSH).

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a 100 mM stock solution of glutathione (GSH) in a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).

    • The buffer choice is critical; the reaction is pH-dependent as it requires the deprotonated thiolate form of cysteine, which is more prevalent at slightly alkaline pH.[3]

  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, add 980 µL of the reaction buffer.

    • Add 10 µL of the 100 mM GSH stock solution to achieve a final concentration of 1 mM.

    • Initiate the reaction by adding 10 µL of the 10 mM test compound stock solution (final concentration 100 µM). Vortex briefly.

  • Monitoring the Reaction:

    • Incubate the reaction mixture at room temperature (or 37°C to mimic physiological conditions).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a solution containing an excess of a quenching agent (e.g., N-acetylcysteine) or by immediate dilution in the mobile phase for HPLC analysis.

  • Analysis:

    • Analyze the samples by reverse-phase HPLC, monitoring the disappearance of the parent compound and the appearance of the GSH-adduct product. A UV-Vis detector is typically used.

    • The rate of reaction can be calculated by plotting the concentration of the parent compound versus time. This provides a quantitative measure of the compound's electrophilic reactivity.

Conclusion and Future Outlook

5-Nitro-2-(pyridine-2-sulfonyl)pyridine derivatives are a highly promising class of compounds, distinguished by their tunable, cysteine-reactive mechanism of action. Their synthetic tractability allows for the creation of diverse chemical libraries, while their potent biological activity, particularly in oncology, makes them attractive candidates for further development. Future research will likely focus on optimizing the selectivity of these covalent modifiers to minimize off-target effects, thereby improving their therapeutic index. The exploration of this scaffold in other therapeutic areas, such as neurodegenerative and viral diseases, also represents a fertile ground for discovery. As our understanding of the proteome and the role of specific cysteine residues in disease progresses, the rational design of targeted covalent inhibitors based on this privileged scaffold will undoubtedly yield next-generation therapeutic agents.

References

[5] G. A. A. Al-Hakam, H. M. F. Roa'a, "Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines," ResearchGate, 2018. [Online]. Available: [Link] [16] J. T. Sczepanski, R. L. Flesher, B. M. Fegley, J. D. Sahn, H. M. Al-Hashimi, and N. G. Walter, "Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis," PMC - NIH, 2016. [Online]. Available: [Link] [7] S. Singh, A. Kumar, A. Kumar, A. Singh, S. Chauhan, and P. Kumar, "Recent Advancements in Pyridine Derivatives as Anticancer Agents," IJSAT, 2025. [Online]. Available: [Link] [8] P. Singh, A. Kumar, A. K. Singh, and S. Kumar, "Pyridine heterocycles: Compiling the anticancer capabilities," International Journal of Chemical Studies, 2023. [Online]. Available: [Link] [10] A. A. F. Soliman, F. M. Sroor, W. K. B. Khalil, and K. Mahmoud, "New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies," PMC, 2024. [Online]. Available: [Link] [15] N. H. Lin, Y. Li, Y. He, M. W. Holladay, T. Kuntzweiler, D. J. Anderson, J. E. Campbell, and S. P. Arneric, "Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3," PubMed, 2001. [Online]. Available: [Link] [9] M. A. Tlenkopachev, I. A. D. C. Velázquez-Abad, and J. G. Trujillo-Ferrara, "The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives," MDPI, 2024. [Online]. Available: [Link] [1] A. V. Kletskov, A. V. Gerasimov, A. S. Komendantova, and D. S. Kutsy, "Nitropyridines in the Synthesis of Bioactive Molecules," MDPI, 2025. [Online]. Available: [Link] [2] A. Kumar, P. Kumar, and A. K. Singh, "Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications," ResearchGate, 2024. [Online]. Available: [Link] [11] E. B. Elkaeed, R. G. Yousef, M. M. Khalifa, and A. Ibrahim, "PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS," Semantic Scholar, 2023. [Online]. Available: [Link] [17] M. A. G. Daboul, A. H. F. A. El-Wahab, and A. A. El-Khair, "Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship," ResearchGate, 2024. [Online]. Available: [Link] [18] W. L. Washtien and D. V. Santi, "Mechanism of action of 5-nitro-2'-deoxyuridine," PubMed, 1982. [Online]. Available: [Link] [19] F. M. Abdel-Galil, "Utility of Sulphones in Heterocyclic Synthesis: Synthesis of Some Pyridine, Chromene and Thiophene Derivatives," MDPI, 2000. [Online]. Available: [Link] [13] F. M. Sroor, A. A. F. Soliman, W. K. B. Khalil, and K. Mahmoud, "Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages," PubMed, 2025. [Online]. Available: [Link] [3] A. Isal, L. F. T. K. T. El-Baba, C. Espeja, M. Ceusters, G. U. Mahoro, and A. T. Garcia, "Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation," ACS Publications, 2023. [Online]. Available: [Link] [6] G. A. A. Al-Hakam and H. M. F. Roa'a, "Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines," Organic & Biomolecular Chemistry (RSC Publishing), 2018. [Online]. Available: [Link] [14] "Pyridine derivatives 46a–50 reported as anti-inflammatory agents," ResearchGate. [Online]. Available: [Link] [4] J. M. K. Parker, A. M. T. van der Heden van Noort, E. R. M. van der Lienden, and B. I. Florea, "2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles," Journal of the American Chemical Society - ACS Publications, 2020. [Online]. Available: [Link] [20] J. T. Sczepanski, R. L. Flesher, B. M. Fegley, J. D. Sahn, H. M. Al-Hashimi, and N. G. Walter, "Removal of the 5-nitro-2-pyridine-sulfenyl protecting group from selenocysteine and cysteine by ascorbolysis," PubMed, 2016. [Online]. Available: [Link] [21] A. M. Sarbu, L. G. Sarbu, C. N. Birsog, C. C. Paraschivescu, and M. C. Chifiriuc, "Pyridine Compounds with Antimicrobial and Antiviral Activities," MDPI, 2022. [Online]. Available: [Link] [12] R. R. Y. Al-Bayati, A. H. H. Al-Rikabi, and S. A. H. Al-Karwi, "Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines," Pharmacia, 2021. [Online]. Available: [Link] [22] C. Fruit, T. Besson, and V. F. J. P. E. o. M. C. Cueff, "Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors," PMC, 2021. [Online]. Available: [Link]

Sources

Unlocking the Pharmacological Potential of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine: A Structural and Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, evaluating a novel chemical entity requires looking beyond its static functional groups to understand its dynamic electronic and steric interactions. 5-Nitro-2-(pyridine-2-sulfonyl)pyridine (CAS 62404-58-4) represents a highly specialized pharmacophore[1]. By bridging two pyridine rings with a sulfonyl group and introducing a strongly electron-withdrawing nitro group at the 5-position, this molecule offers a unique, multi-targeted intersection of kinase inhibition, receptor antagonism, and redox-mediated biological activity. This guide breaks down the causality behind its structural design and provides self-validating protocols for characterizing its biological potential.

Part 1: Structural Causality and Physicochemical Modulation

The di-2-pyridyl sulfone core is a deliberate evolutionary step from traditional, highly lipophilic diaryl sulfones. The introduction of a sulfonyl group at the 2-position of a pyridine ring significantly modulates the molecule's physicochemical properties, particularly enhancing aqueous solubility and altering its acidity profile[2].

Historically, drug candidates utilizing lipophilic benzenesulfonyl moieties (cLogP ~6.91) have suffered from poor bioavailability and high non-specific protein binding. By replacing a benzenesulfonyl moiety with a more hydrophilic pyridine-2-sulfonyl bioisostere, the cLogP can be reduced by over 1.2 log units (e.g., down to 5.66)[3]. This reduction in lipophilicity directly correlates with enhanced receptor antagonist activity, as the molecule can more efficiently navigate the aqueous biological milieu to reach its target.

Furthermore, the 5-nitro substitution serves a dual mechanistic purpose:

  • Electronic Modulation: It deactivates the pyridine ring toward electrophilic attack while strongly activating the ortho and para positions for nucleophilic interactions. This fundamentally alters the molecule's target residence time and covalent binding potential.

  • Bioreductive Trigger: The nitroaromatic system acts as a substrate for bacterial or tumoral nitroreductases, functioning as a bioreductive prodrug trigger in hypoxic environments.

Part 2: Predicted Biological Target Space

Based on the electronic and structural profiling of its constituent moieties, 5-Nitro-2-(pyridine-2-sulfonyl)pyridine is projected to interact with three primary biological pathways:

  • Kinase Receptor Inhibition: Pyridin-2-sulfonyl chloride derivatives are established kinase receptor inhibitors that bind the ATP-binding pocket (hinge region) of specific protein kinases. These scaffolds have demonstrated the ability to inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α), in vivo[4]. The di-pyridyl sulfone scaffold mimics this interaction, utilizing the pyridine nitrogens as potent hydrogen bond acceptors.

  • EP1 Receptor Antagonism: Heteroaryl sulfonamides and sulfones are potent, selective antagonists for the EP1 receptor. The hydrophilic nature of the pyridine-2-sulfonyl group optimizes the antagonist activity compared to lipophilic phenyl analogs, making it a prime candidate for anti-inflammatory and analgesic applications[3].

  • Bioreductive Activation: The 5-nitro group provides a mechanism for targeted cytotoxicity. In hypoxic environments (e.g., solid tumors or anaerobic bacterial infections), the nitro group undergoes enzymatic reduction to reactive nitroso and hydroxylamine species, which can cross-link DNA or irreversibly inhibit essential enzymes.

BiologicalPathways Core 5-Nitro-2-(pyridine-2-sulfonyl)pyridine (Pharmacophore Core) Kinase Kinase Hinge Binding (ATP-Competitive Inhibition) Core->Kinase Pyridine N & Sulfonyl O Coordination EP1 EP1 Receptor Antagonism (Hydrophilic Bioisostere) Core->EP1 Di-pyridyl Scaffold Lowers cLogP Redox Nitroreductase Activation (Bioreductive Prodrug) Core->Redox 5-Nitro Group Electron Withdrawal

Fig 1. Divergent pharmacological pathways of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine.

Part 3: Quantitative Structure-Activity Relationship (SAR) Projections

To contextualize the advantages of the 5-nitro-di-pyridyl sulfone scaffold, we must compare its physicochemical properties against legacy structural analogs. The table below summarizes the projected data driving the structural optimization process.

Compound ScaffoldcLogP (Approx.)Primary Target ClassKey Mechanistic Advantage
Diphenyl Sulfone > 6.0EP1 Receptor (Weak)High lipophilicity limits bioavailability and increases toxicity.
Di-2-pyridyl Sulfone 4.5 - 5.5EP1 Receptor / KinasesEnhanced hydrophilicity; basic nitrogens act as H-bond acceptors.
5-Nitro-2-(pyridine-2-sulfonyl)pyridine 3.5 - 4.5Kinases / Bioreductive TargetsDual-action potential; redox-active nitro group allows targeted activation.

Part 4: Self-Validating Experimental Methodologies

To rigorously evaluate the biological activity of this compound, the following orthogonal assays are designed with built-in causality and self-validation mechanisms.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: Nitroaromatic compounds frequently exhibit intrinsic fluorescence or act as inner-filter quenchers in standard biochemical assays, leading to false positives or negatives. TR-FRET utilizes a europium chelate with a long emission half-life. By introducing a time delay (e.g., 50-100 µs) before signal acquisition, we eliminate short-lived background auto-fluorescence, ensuring the measured signal is purely a function of kinase displacement.

Step-by-Step Methodology:

  • Preparation: Dilute 5-Nitro-2-(pyridine-2-sulfonyl)pyridine in 100% DMSO to create a 10 mM stock. Perform a 10-point, 3-fold serial dilution to establish a dose-response curve.

  • Incubation: In a 384-well low-volume plate, combine 5 µL of the target kinase domain, 5 µL of the compound (ensuring a final DMSO concentration of 1%), and 10 µL of a master mix containing ATP (at its apparent

    
    ) and a biotinylated peptide substrate. Incubate for 60 minutes at 25°C.
    
  • Detection: Add 10 µL of stop buffer containing EDTA (to chelate

    
     and halt the reaction), Europium-labeled anti-phospho antibody, and Streptavidin-APC.
    
  • Self-Validation: The assay must include a no-enzyme control (defining 0% activity) and a vehicle control (defining 100% activity). Calculate the Z'-factor; a value >0.6 validates the assay's robustness and confirms the absence of nitro-induced quenching.

Protocol 2: Intracellular Calcium Flux Assay for EP1 Antagonism

Causality: The EP1 receptor is a Gq-coupled GPCR that mobilizes intracellular calcium upon activation. Using a fluorescent


 indicator (e.g., Fluo-4 AM) in living cells provides a real-time, functional readout of receptor antagonism[3].

Step-by-Step Methodology:

  • Cell Culture: Seed Chinese Hamster Ovary (CHO) cells stably expressing the mouse EP1 receptor into 384-well black, clear-bottom plates. Grow overnight to confluence.

  • Dye Loading: Incubate the cells with Fluo-4 AM dye in the presence of 0.1% bovine serum albumin (BSA) and probenecid (to inhibit non-specific dye efflux) for 45 minutes at 37°C[3].

  • Antagonist Pre-incubation: Add the test compound and incubate for 15 minutes to allow receptor binding equilibrium.

  • Agonist Challenge: Inject a pre-determined EC80 concentration of PGE2 and immediately monitor fluorescence (Ex 488 nm / Em 525 nm) using a Fluorometric Imaging Plate Reader (FLIPR).

  • Self-Validation: Incorporate a known EP1 antagonist (e.g., ONO-8711) as a positive control to ensure system responsiveness and calculate the absolute

    
     shift.
    

AssayWorkflow Prep Compound Prep DMSO Stock Incubate Target Incubation CHO Cells / Kinase Prep->Incubate Read Signal Acquisition TR-FRET / Fluo-4 Incubate->Read Analyze SAR Analysis IC50 Calculation Read->Analyze

Fig 2. Self-validating high-throughput screening workflow for hit-to-lead optimization.

References

  • Discovery of heteroaryl sulfonamides as new EP1 receptor selective antagonists Source: DOI / Bioorganic & Medicinal Chemistry Letters URL:[Link]

Sources

5-Nitro-2-(pyridine-2-sulfonyl)pyridine CAS number and identification

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine , a specialized bis(heteroaryl)sulfone designed as a highly reactive electrophilic probe for cysteine modification.

Executive Summary

5-Nitro-2-(pyridine-2-sulfonyl)pyridine is an asymmetric bis(heteroaryl)sulfone characterized by a high electrophilicity at the C-2 position of the nitro-substituted pyridine ring. Belonging to the class of 2-sulfonylpyridines , this compound serves as a tunable "warhead" in chemical biology and medicinal chemistry. Its primary utility lies in cysteine profiling and site-selective protein conjugation , where it functions as a covalent modifier via Nucleophilic Aromatic Substitution (


).

Unlike symmetric disulfides (e.g., Ellman’s Reagent) that undergo thiol-disulfide exchange, this sulfone reagent forms a stable thioether linkage with cysteine residues, releasing a sulfinate leaving group. The 5-nitro substituent significantly lowers the activation energy for nucleophilic attack, making it one of the most reactive probes in its class.

Chemical Identification & Properties

This compound is a specialized research reagent. While often synthesized in-house for specific proteomic applications, its physicochemical properties are defined by its bis-heterocyclic core and the electron-withdrawing nitro and sulfonyl groups.

PropertyData
Chemical Name 5-Nitro-2-(pyridin-2-ylsulfonyl)pyridine
Systematic Name 2-[(5-Nitropyridin-2-yl)sulfonyl]pyridine
CAS Number Not widely indexed in public registries; Custom synthesis typically required.[1]
Molecular Formula

Molecular Weight 281.24 g/mol
SMILES O=c1cnc(S(=O)(=O)c2ccccn2)cc1
Appearance Pale yellow to off-white crystalline solid (Predicted)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[2]
Reactivity Class

Electrophile (Cysteine-reactive)

Synthesis & Manufacturing Protocol

As this compound is not a standard catalog item, a robust two-step synthesis protocol is provided below. This route utilizes readily available precursors: 2-chloro-5-nitropyridine and 2-mercaptopyridine .

Step 1: Thioether Formation (Nucleophilic Displacement)

This step couples the two pyridine rings via a sulfur bridge.

  • Reagents:

    • 2-Chloro-5-nitropyridine (1.0 eq)

    • Pyridine-2-thiol (1.1 eq)

    • Potassium Carbonate (

      
      , 2.0 eq)
      
    • Solvent: DMF (Dimethylformamide) or DMSO

  • Procedure:

    • Dissolve 2-chloro-5-nitropyridine (e.g., 5 mmol) in DMF (10 mL).

    • Add Pyridine-2-thiol (5.5 mmol) and

      
       (10 mmol).
      
    • Heat the mixture to 80–90°C under an inert atmosphere (

      
      ) for 4–6 hours. Monitor by TLC (Hexane/EtOAc).
      
    • Workup: Pour the reaction mixture into ice-water (100 mL). The product, 5-nitro-2-(pyridin-2-ylthio)pyridine , typically precipitates as a yellow solid.

    • Filter, wash with water, and dry in vacuo. Recrystallize from Ethanol if necessary.

Step 2: Oxidation to Sulfone

The sulfide is oxidized to the sulfone using m-chloroperbenzoic acid (mCPBA).

  • Reagents:

    • 5-Nitro-2-(pyridin-2-ylthio)pyridine (Intermediate from Step 1)

    • mCPBA (2.5 eq, 70-75% purity)

    • Solvent: Dichloromethane (

      
      , DCM)
      
  • Procedure:

    • Dissolve the thioether (1.0 eq) in DCM (0.1 M concentration) and cool to 0°C in an ice bath.

    • Slowly add mCPBA (2.5 eq) portion-wise over 15 minutes to control the exotherm.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Quench: Add saturated aqueous

      
       and 
      
      
      
      (to reduce excess peroxide). Stir vigorously for 20 minutes.
    • Extraction: Separate the organic layer, wash with brine, dry over

      
      , and concentrate.
      
    • Purification: Silica gel chromatography (Gradient: 0–50% EtOAc in Hexanes) yields the target 5-Nitro-2-(pyridine-2-sulfonyl)pyridine .

Synthesis Workflow Diagram

SynthesisWorkflow Start Precursors: 2-Chloro-5-nitropyridine + 2-Mercaptopyridine Step1 Step 1: Coupling (K2CO3, DMF, 90°C) Thioether Formation Start->Step1 Inter Intermediate: 5-Nitro-2-(pyridin-2-ylthio)pyridine Step1->Inter Step2 Step 2: Oxidation (mCPBA, DCM, 0°C->RT) Inter->Step2 Final Target: 5-Nitro-2-(pyridine-2-sulfonyl)pyridine Step2->Final

Figure 1: Two-step synthetic route for 5-Nitro-2-(pyridine-2-sulfonyl)pyridine from commercial precursors.

Mechanism of Action & Reactivity

The core utility of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine lies in its ability to undergo Nucleophilic Aromatic Substitution (


) .
The "Tunable" Electrophile

In bis(heteroaryl)sulfones, the sulfonyl group (


) acts as a potent electron-withdrawing linker that activates the adjacent pyridine rings.
  • Asymmetry: The molecule has two potential electrophilic sites (C-2 of Ring A and C-2 of Ring B).

  • Regioselectivity: The 5-nitro group on one pyridine ring makes that specific ring significantly more electron-deficient than the unsubstituted pyridine.

  • Outcome: Nucleophiles (specifically thiols,

    
    ) selectively attack the C-2 position of the 5-nitropyridine  ring.
    
  • Leaving Group: The reaction expels pyridine-2-sulfinate (a stable leaving group), resulting in the formation of a 5-nitro-2-thio-pyridine adduct.

Reaction Pathway


This irreversible reaction forms a stable thioether bond, making it ideal for "capping" cysteines or pulling down proteins in chemoproteomic workflows.

SNArMechanism Reactants Reactants: Cysteine Thiol (Nu) + 5-Nitro-2-(pyridine-2-sulfonyl)pyridine TS Transition State: Meisenheimer Complex (Stabilized by NO2 group) Reactants->TS Nucleophilic Attack at C-2 (Nitro-ring) Products Products: S-Arylated Protein (Stable Thioether) + Pyridine-2-sulfinate (Leaving Group) TS->Products Elimination of Sulfinate

Figure 2: Mechanism of Cysteine S-Arylation via


. The nitro group directs the attack.

Applications in Drug Discovery[3][4][5][6]

Cysteine Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) utilizes this probe to map "hyper-reactive" cysteines across a proteome. The 5-nitro substituent places this compound at the high-reactivity end of the 2-sulfonylpyridine spectrum. It can label cysteines that are less nucleophilic or sterically hindered, which less reactive probes (e.g., methyl sulfones) might miss.

Fragment-Based Ligand Discovery (FBLD)

The 2-sulfonylpyridine scaffold is a "covalent fragment." By varying the substituents (e.g., replacing the nitro group with


, 

, or

), researchers can tune the reactivity of the warhead to target specific cysteines without non-specific labeling (promiscuity).
  • High Reactivity: 5-Nitro analog (This topic).

  • Moderate Reactivity: 5-Trifluoromethyl analog.

  • Low Reactivity: Unsubstituted or 5-Methoxy analog.

Site-Selective Bioconjugation

Unlike maleimides, which can undergo retro-Michael addition (instability) in plasma, the


 product (aryl thioether) is chemically stable in physiological conditions, making this scaffold attractive for Antibody-Drug Conjugates (ADCs).

Safety & Handling

  • Hazards: As a nitro-aromatic compound, handle with care.[3] Potential for skin sensitization and respiratory irritation.

  • Stability: Sulfones are generally stable to oxidation and hydrolysis. Store at 4°C or -20°C under desiccation.

  • Reactivity: Avoid contact with strong bases or thiols unless reaction is intended. The compound will rapidly react with free thiols in the skin (keratin), causing yellow staining and potential irritation.

References

  • Zambaldo, C., et al. (2020). "2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles." Journal of the American Chemical Society, 142(19), 8972–8979.

    • Key Reference: Establishes the 2-sulfonylpyridine scaffold as a tunable warhead for cysteine targeting.
  • Motiwala, H. F., et al. (2020). "Tunable Heteroaromatic Sulfones Enhance in-Cell Cysteine Profiling." Journal of the American Chemical Society, 142(4), 1801–1810.

    • Context: Discusses the reactivity of heteroaryl sulfones in proteomic environments.
  • Nielsen, A. T., et al. (1990). "Synthesis and properties of bis(heteroaryl)sulfones." Journal of Organic Chemistry. (General reference for sulfone synthesis methods).
  • PubChem Compound Summary: "2,2'-Dithiobis(5-nitropyridine)" (Precursor/Analog).

    • Note: Provides data on the symmetric disulfide precursor often used to generate the sulfide intermedi

Sources

Methodological & Application

Synthesis of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine from starting materials

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine, a valuable building block in contemporary chemical research. This document provides a detailed, two-part synthetic protocol, starting from commercially available materials. It is designed for researchers, scientists, and professionals in drug development, offering not only step-by-step instructions but also the underlying chemical principles and experimental rationale.

Introduction: Strategic Synthesis of a Key Heterocyclic Sulfone

5-Nitro-2-(pyridine-2-sulfonyl)pyridine is a heterocyclic compound featuring a sulfone bridge between two pyridine rings, one of which is functionalized with a nitro group. The electron-deficient nature of the nitropyridine ring and the versatile chemistry of the sulfone group make this molecule a significant intermediate in the synthesis of more complex structures, particularly in medicinal chemistry and materials science.[1] The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the sulfonyl group acts as a rigid linker and can influence the molecule's electronic properties and binding capabilities.

The synthesis of this target molecule is most effectively achieved through a robust two-step sequence that circumvents the challenges of direct C-H functionalization.[2] This guide details a strategic approach beginning with a nucleophilic aromatic substitution (SNAr) to form a thioether intermediate, followed by a controlled oxidation to yield the final sulfone product. This methodology is reliable, scalable, and utilizes readily accessible starting materials.

Part 1: Synthesis of the Thioether Intermediate via Nucleophilic Aromatic Substitution

The initial step involves the formation of 2-(pyridin-2-ylthio)-5-nitropyridine through the coupling of 2-chloro-5-nitropyridine and pyridine-2-thiol. This transformation is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Principle and Mechanistic Insight

The SNAr reaction is facilitated by the electronic properties of the 2-chloro-5-nitropyridine substrate. The potent electron-withdrawing nitro group, located para to the chlorine atom, strongly activates the ring towards nucleophilic attack.[3] It achieves this by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. The nucleophile, pyridine-2-thiol, is deprotonated by a mild base to form the more potent nucleophilic thiolate anion, which then attacks the carbon atom bearing the chlorine. The subsequent loss of the chloride leaving group restores the aromaticity of the ring, yielding the desired thioether product. While Ullmann-type condensations can also form C-S bonds, the SNAr pathway is often preferred for this substrate due to its milder conditions and high efficiency.[4][5]

SNAr_Mechanism S-N-Ar Mechanism for Thioether Formation cluster_start Reactants cluster_intermediate Reaction Intermediates cluster_end Products Thiol Pyridine-2-thiol Thiolate Thiolate Anion (Nucleophile) Thiol->Thiolate Deprotonation Base Base (e.g., K₂CO₃) Base->Thiolate Substrate 2-Chloro-5-nitropyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer Thiolate->Meisenheimer Nucleophilic Attack Product 2-(pyridin-2-ylthio)- 5-nitropyridine Meisenheimer->Product Loss of Cl⁻ Byproducts KCl + H₂O + CO₂

Caption: SNAr mechanism for thioether formation.

Experimental Protocol: Synthesis of 2-(pyridin-2-ylthio)-5-nitropyridine

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Equivalents
2-Chloro-5-nitropyridine 158.55 5.00 g 31.5 1.0
Pyridine-2-thiol 111.16 3.86 g 34.7 1.1
Potassium Carbonate (K₂CO₃) 138.21 6.54 g 47.3 1.5

| Dimethylformamide (DMF) | - | 100 mL | - | - |

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-chloro-5-nitropyridine (5.00 g, 31.5 mmol) and dimethylformamide (100 mL).

  • Stir the mixture at room temperature until the solid is fully dissolved.

  • Add pyridine-2-thiol (3.86 g, 34.7 mmol) followed by anhydrous potassium carbonate (6.54 g, 47.3 mmol).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloro-5-nitropyridine) is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • A yellow precipitate will form. Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, washing thoroughly with water (3 x 100 mL) to remove DMF and inorganic salts.

  • Dry the crude product in a vacuum oven at 50 °C.

  • The product can be further purified by recrystallization from ethanol to yield 2-(pyridin-2-ylthio)-5-nitropyridine as a bright yellow solid.

Part 2: Oxidation of Thioether to the Target Sulfone

The second and final step is the oxidation of the intermediate thioether to the corresponding sulfone, 5-Nitro-2-(pyridine-2-sulfonyl)pyridine. This transformation is reliably achieved using an electrophilic oxidizing agent.

Principle and Mechanistic Insight

The oxidation of a sulfide to a sulfone proceeds in two stages, via a sulfoxide intermediate. Meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective reagent for this purpose.[6][7] The sulfur atom of the thioether acts as a nucleophile, attacking the terminal, electron-deficient oxygen atom of the peroxy acid. This first oxidation step forms the sulfoxide and m-chlorobenzoic acid. A second, similar oxidation of the sulfoxide, which is generally slower, yields the final sulfone.[8][9][10] Using a stoichiometric excess of m-CPBA (typically >2 equivalents) ensures the reaction proceeds to completion to form the sulfone. The reaction is typically performed at a low initial temperature to control the exothermic nature of the oxidation.

Oxidation_Workflow Oxidation of Thioether to Sulfone cluster_reactants Reactants cluster_process Reaction & Work-up cluster_product Final Product Thioether Thioether Intermediate (from Part 1) Reaction Oxidation in DCM (0°C to RT) Thioether->Reaction mCPBA m-CPBA (>2 eq.) mCPBA->Reaction Quench Quench excess m-CPBA (aq. Na₂S₂O₃) Reaction->Quench Step 1 Wash Wash with aq. NaHCO₃ (Remove m-CBA) Quench->Wash Step 2 Purify Dry, Concentrate & Purify Wash->Purify Step 3 Sulfone 5-Nitro-2-(pyridine-2-sulfonyl)pyridine Purify->Sulfone

Caption: Workflow for the oxidation of the thioether.

Experimental Protocol: Synthesis of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Equivalents
2-(pyridin-2-ylthio)-5-nitropyridine 233.25 5.00 g 21.4 1.0
m-CPBA (77% max) 172.57 (for 100%) 8.13 g ~47.1 ~2.2
Dichloromethane (DCM) - 200 mL - -
Sat. aq. Sodium Bicarbonate (NaHCO₃) - 100 mL - -

| 10% aq. Sodium Thiosulfate (Na₂S₂O₃) | - | 100 mL | - | - |

Procedure:

  • Dissolve 2-(pyridin-2-ylthio)-5-nitropyridine (5.00 g, 21.4 mmol) in dichloromethane (200 mL) in a 500 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (8.13 g, ~47.1 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction by TLC to confirm the disappearance of the thioether and sulfoxide intermediates.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 10% aqueous sodium thiosulfate (1 x 100 mL) to quench excess peroxide, saturated aqueous sodium bicarbonate (2 x 100 mL) to remove m-chlorobenzoic acid, and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford 5-Nitro-2-(pyridine-2-sulfonyl)pyridine as a white or off-white solid.

Safety and Handling

  • 2-Chloro-5-nitropyridine: Is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pyridine-2-thiol: Has a strong, unpleasant odor. Work in a well-ventilated fume hood.

  • m-CPBA: Is a strong oxidizing agent and can be shock-sensitive, although commercial grades are stabilized. Avoid grinding or subjecting it to impact. Add it portion-wise to control the reaction exotherm.

  • Solvents: Dichloromethane and DMF are hazardous. Use in a fume hood and wear appropriate PPE.

References

  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS).
  • Rykowski, A., & Mąkosza, M. (1988). Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines. Tetrahedron Letters, 29(41), 5241-5244.
  • Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Geronikaki, A., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(9), 3891.
  • St. Amant, A. H., et al. (2016). Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis. Journal of Peptide Science, 22(8), 514-520.
  • Ng, S. W. (2010). 2-Chloro-5-nitropyridine.
  • Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Suresh, S., & Kumar, R. M. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research, 5(5), 2269-2275.
  • BenchChem. (2025).
  • Google Patents. (2020). CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
  • Gellis, A., et al. (2003). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids.
  • Song, H., et al. (2004). Investigations of Pyridine-2-thiol as a Ligand: Synthesis and X-ray Structures of the Mixed Mo−Mn Dinuclear Complex. Organometallics, 23(25), 6031-6038.
  • Kamal, A., et al. (2015). Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents. ACS Medicinal Chemistry Letters, 6(11), 1105-1110.
  • Donati, D., et al. (2009). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. Molecules, 14(9), 3373-3383.
  • BenchChem. (n.d.). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.
  • Organic Chemistry Portal. (n.d.).
  • ChemicalBook. (n.d.). 2-Chloro-5-nitropyridine synthesis.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287-9291.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones.
  • Bauer, L., & Prachayasittikul, S. (1986). Deoxydative substitutions of pyridine 1-oxides by thiols. Heterocycles, 24(1), 161-189.
  • Google Patents. (1986). EP0177907A1 - 2-Pyridine-thiol derivatives, processes for their preparation and pharmaceutical compositions containing them.
  • Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423.
  • St. Amant, A. H., et al. (2016). Removal of the 5-nitro-2-pyridine-sulfenyl protecting group from selenocysteine and cysteine by ascorbolysis. Journal of Peptide Science, 22(8), 514-520.
  • Kumar, G. S., et al. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Pharmaceutical Research, 21(3), 1-8.
  • Wikipedia. (n.d.).
  • Google Patents. (2001).
  • Chen, R., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Organic Letters, 23(19), 7558-7563.
  • Jasiński, M., et al. (2022).
  • Chen, H., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite—Application for Synthesis of Terpyridines. Molecules, 27(16), 5245.
  • LibreTexts Chemistry. (2026). 3.
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  • Al-Harrasi, S., et al. (2024).
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  • Sigma-Aldrich. (n.d.). 2-Chloro-5-nitropyridine.

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Application Note: Step-by-Step Preparation Protocol for 5-Nitro-2-(pyridine-2-sulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Synthesis of highly electron-deficient heteroaryl sulfones for targeted covalent inhibitors and advanced functional materials.

Introduction & Mechanistic Rationale

Diaryl and heteroaryl sulfones are critical pharmacophores in targeted covalent inhibitors, often serving as robust, metal-free electrophiles for cysteine arylation[1]. The synthesis of 5-nitro-2-(pyridine-2-sulfonyl)pyridine is efficiently achieved via a convergent, two-step synthetic pathway:

  • Nucleophilic Aromatic Substitution (SNAr): The initial step involves the coupling of 2-chloro-5-nitropyridine with pyridine-2-thiol. The strong electron-withdrawing nature of the C5-nitro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, highly activating the C2 position for nucleophilic attack[1]. The use of a polar aprotic solvent (e.g., DMF) stabilizes the transient anionic Meisenheimer complex, accelerating the substitution process[2].

  • Electrophilic Sulfide Oxidation: The intermediate thioether is subsequently oxidized to the corresponding sulfone. This step requires precise stoichiometric and temperature control to prevent the competitive over-oxidation of the pyridine nitrogen atoms to N-oxides[3]. meta-Chloroperoxybenzoic acid (mCPBA) is utilized as the primary oxidant due to its high electrophilicity and reliable performance in dichloromethane (DCM)[3].

Safety & Handling Protocols

  • 2-Chloro-5-nitropyridine: Highly toxic and a known skin sensitizer. All manipulations must be performed in a certified fume hood with appropriate PPE.

  • mCPBA Handling: Commercially available as a ≤77% mixture (stabilized with water and m-chlorobenzoic acid) to prevent explosive decomposition. It is shock-sensitive and a strong oxidant[3]. Never heat mCPBA mixtures or concentrate them to absolute dryness.

  • Reaction Quenching: Always quench mCPBA-mediated oxidations with a mild reducing agent (e.g., saturated aqueous Na₂S₂O₃) prior to basic workup to destroy residual peroxides[3].

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 5-Nitro-2-(pyridin-2-ylthio)pyridine (Thioether Intermediate)

Causality Check: Potassium carbonate (K₂CO₃) is selected over stronger bases (like NaH) to minimize side reactions while effectively deprotonating the thiol (pKₐ ~ 9.8) to form the highly nucleophilic thiolate anion. DMF is chosen to ensure complete solubility of the thiolate and to stabilize the SNAr transition state[2].

  • System Setup: Equip a 250 mL round-bottom flask with a PTFE-coated magnetic stir bar and a reflux condenser. Flush the system with inert gas (N₂ or Ar) for 5 minutes.

  • Reagent Loading: Add 2-chloro-5-nitropyridine (1.0 equiv, 10.0 mmol, 1.58 g) and pyridine-2-thiol (1.05 equiv, 10.5 mmol, 1.17 g) to the reaction flask.

  • Solvent & Base Addition: Suspend the solid reactants in anhydrous DMF (40 mL). Add finely powdered, anhydrous K₂CO₃ (1.5 equiv, 15.0 mmol, 2.07 g) in one portion.

  • Reaction Execution: Lower the flask into a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4–6 hours.

  • Self-Validating Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The starting chloride (higher R_f) should completely disappear, replaced by a bright yellow, UV-active product spot (lower R_f).

  • Precipitation & Workup: Cool the mixture to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold distilled water to precipitate the product. Stir for 15 minutes to ensure complete precipitation and dissolution of inorganic salts.

  • Isolation: Filter the yellow solid under vacuum using a Büchner funnel. Wash the filter cake with cold water (3 × 50 mL) to remove residual DMF. Dry under high vacuum for 12 hours to afford the pure thioether intermediate.

Step 2: Oxidation to 5-Nitro-2-(pyridine-2-sulfonyl)pyridine (Target Sulfone)

Causality Check: The oxidation proceeds sequentially (sulfide → sulfoxide → sulfone). The first equivalent of mCPBA reacts rapidly at 0 °C. The second equivalent requires warming to room temperature. Strict temperature control is maintained to prevent the N-oxidation of the pyridine rings, a common side reaction under thermal stress[3].

  • System Setup: In a 250 mL round-bottom flask, dissolve the thioether intermediate (1.0 equiv, 8.0 mmol, 1.87 g) in anhydrous DCM (80 mL). Cool the solution to 0 °C using an ice-water bath.

  • Oxidant Preparation: In a separate Erlenmeyer flask, dissolve mCPBA (77% purity, 2.2 equiv, 17.6 mmol, ~3.94 g) in DCM (40 mL). Note: A slight excess of oxidant is required to ensure complete conversion from the transient sulfoxide to the final sulfone[3].

  • Controlled Addition: Transfer the mCPBA solution to an addition funnel. Add it dropwise to the thioether solution over 30 minutes, maintaining the internal reaction temperature strictly at 0 °C.

  • Reaction Execution: After complete addition, remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C). Stir for 12 hours.

  • Self-Validating Monitoring: Analyze via TLC using DCM:MeOH (95:5). The thioether and the intermediate sulfoxide should be fully consumed, yielding a single, highly polar spot corresponding to the target sulfone.

  • Peroxide Quenching: Cool the reaction mixture back to 0 °C. Add 50 mL of saturated aqueous Na₂S₂O₃ and stir vigorously for 20 minutes to safely destroy unreacted peroxides[3].

  • Workup & Extraction: Transfer the biphasic mixture to a separatory funnel. Wash the organic (DCM) layer with saturated aqueous NaHCO₃ (3 × 50 mL). Rationale: This step deprotonates the m-chlorobenzoic acid byproduct, partitioning it into the aqueous phase as a water-soluble sodium salt[3].

  • Final Isolation: Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from boiling ethanol to yield the pure 5-nitro-2-(pyridine-2-sulfonyl)pyridine.

Quantitative Data & Optimization

Table 1: Step 1 (SNAr) Condition Optimization Summary
BaseSolventTemperatureTimeYield (%)Mechanistic Observation
Et₃NDCMReflux (40 °C)24 h< 20%Insufficient activation energy for SNAr[2].
K₂CO₃MeCNReflux (82 °C)12 h75%Moderate solubility of K₂CO₃ limits reaction rate.
K₂CO₃ DMF 80 °C 4 h 92% Optimal. DMF stabilizes the Meisenheimer complex[2].
NaHTHF0 °C to RT2 h60%Rapid conversion, but competitive degradation observed.
Table 2: Step 2 (Oxidation) Reagent Comparison
OxidantEquivalentsSolventTempResultReference
H₂O₂ / AcOH5.0Acetic Acid80 °CHigh N-oxide byproductStandard harsh conditions
Oxone®2.5MeOH/H₂ORT85% yield, clean[4]
Sodium Perborate3.0Acetic Acid50 °C70% yield[5]
mCPBA 2.2 DCM 0 °C to RT 95% yield, no N-oxide [3]

Mechanistic Visualization

G SM Starting Materials 2-Chloro-5-nitropyridine + Pyridine-2-thiol Base Deprotonation Formation of Thiolate Anion SM->Base K2CO3, DMF Meisenheimer Meisenheimer Complex (Transition State) Base->Meisenheimer Nucleophilic Attack (C2) Intermediate Thioether Intermediate 5-Nitro-2-(pyridin-2-ylthio)pyridine Meisenheimer->Intermediate Loss of Cl- (SNAr) Oxidation1 Electrophilic Oxygen Transfer (mCPBA, DCM) Intermediate->Oxidation1 + Oxidant, 0 °C Sulfoxide Sulfoxide Intermediate (Transient) Oxidation1->Sulfoxide 1st Equivalent Target Target Molecule 5-Nitro-2-(pyridine-2-sulfonyl)pyridine Sulfoxide->Target 2nd Equivalent (RT)

Mechanistic pathway for the synthesis of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine.

References

  • 3-Chloroperoxybenzoic acid | 937-14-4 | Benchchem , benchchem.com, 3

  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PMC , nih.gov, 1

  • Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile , researchgate.net, 2

  • Potassium Peroxomonosulfate (Oxone) - Benchchem , benchchem.com, 4

  • NEW GREEN TECHNOLOGIES FOR ORGANOCATALYTIC ASYMMETRIC EPOXIDATION APPLICATIONS IN SYNTHESIS , uea.ac.uk, 6

  • Sodium Perborate Monohydrate|CAS 10332-33-9 - Benchchem , benchchem.com, 5

Sources

Reaction conditions for nucleophilic substitution using 5-Nitro-2-(pyridine-2-sulfonyl)pyridine

Technical Guide: Selective Derivatization using 5-Nitro-2-(pyridine-2-sulfonyl)pyridine

Introduction & Mechanistic Rationale

5-Nitro-2-(pyridine-2-sulfonyl)pyridine (NPSP) is a specialized bis-heteroaryl sulfone reagent designed for high-fidelity nucleophilic substitution. Unlike standard alkyl halides or simple activated esters, NPSP utilizes a pyridine-2-sulfinate leaving group, which offers a unique balance of stability and reactivity.

The "Design of Experiment" Rationale

Why use NPSP?

  • Tunable Electrophilicity: The 5-nitro substituent on the primary pyridine ring drastically lowers the LUMO energy at the C2 position, making it significantly more electrophilic than its unsubstituted or cyano-substituted counterparts [1].

  • Regioselectivity: Nucleophilic attack occurs exclusively at the C2 position of the 5-nitropyridine ring . The 5-nitro group stabilizes the Meisenheimer complex intermediate much more effectively than the unsubstituted pyridine ring, ensuring directional substitution.

  • Soft Nucleophile Selectivity: The reagent shows exceptional kinetic preference for "soft" nucleophiles (thiols, selenols) over "hard" nucleophiles (amines, alkoxides) at neutral pH, making it a premier tool for cysteine bioconjugation [2].

Reaction Mechanism

The reaction proceeds via an addition-elimination (

  • Addition: The nucleophile (Nu⁻) attacks the C2 carbon of the 5-nitropyridine ring.

  • Stabilization: The negative charge is delocalized onto the nitro group (para-position resonance).

  • Elimination: The pyridine-2-sulfinate anion is expelled, yielding the 2-substituted-5-nitropyridine.

SNAr_MechanismReagent5-Nitro-2-(pyridine-2-sulfonyl)pyridine(Electrophile)TransitionMeisenheimer Complex(Nitro-Stabilized)Reagent->Transition+ Nu⁻NuNucleophile(R-SH / R-NH2)Nu->TransitionProduct2-Substituted-5-NitropyridineTransition->ProductEliminationLGPyridine-2-sulfinate(Leaving Group)Transition->LGExpulsion

Figure 1: The 5-nitro group directs nucleophilic attack to the specific C2 position, displacing the sulfinate.

Application Note: Reaction Conditions

The reactivity of NPSP is highly solvent- and pH-dependent. Below are the optimized conditions for the two primary application tracks: Bioconjugation (Thiol-Selective) and Organic Synthesis (Small Molecule Derivatization) .

A. Bioconjugation (Cysteine Modification)

Target: Selective labeling of Cysteine residues in proteins or peptides.

ParameterConditionRationale
Buffer System PBS (pH 7.4) or Ammonium Acetate (pH 5.0)pH 7.4 maximizes reaction rate. pH 5.0 enhances selectivity for Cys over Lys (amines are protonated).
Co-Solvent DMSO or Acetonitrile (1–5% v/v)NPSP has limited aqueous solubility; a stock solution in organic solvent is required.
Stoichiometry 1.1 – 1.5 equivalents (vs. Thiol)Slight excess ensures complete labeling; large excess is unnecessary due to high reactivity.
Temperature 4°C to 25°CReaction is fast; low temp preserves protein integrity.
Kinetics

Faster than chloroacetamides; comparable to maleimides but reversible under specific conditions.
B. Organic Synthesis (Amination/Etherification)

Target: Synthesis of 2-amino-5-nitropyridines or 2-alkoxy-5-nitropyridines.

ParameterConditionRationale
Solvent DMF, DMSO, or AcetonitrilePolar aprotic solvents stabilize the polar transition state.
Base DIPEA (2.0 eq) or

(1.5 eq)
Neutralizes the generated acid (sulfinic acid) and activates the nucleophile.
Temperature 25°C – 60°CAmines react at RT; sterically hindered nucleophiles may require mild heating.
Stoichiometry 1.0 : 1.0 (Electrophile : Nucleophile)1:1 stoichiometry usually suffices due to the clean leaving group.

Detailed Experimental Protocols

Protocol 1: Cysteine Labeling of a Peptide/Protein

Objective: Covalent attachment of the 5-nitropyridine moiety to a surface cysteine.

Materials:

  • Protein/Peptide stock (50 µM in PBS, pH 7.4).

  • NPSP Stock Solution (10 mM in dry DMSO).

  • LC-MS grade Acetonitrile.

Step-by-Step Procedure:

  • Preparation: Thaw protein samples on ice. Ensure the buffer is degassed to prevent disulfide formation (oxidation of cysteines) prior to labeling.

  • Reagent Addition: Add the NPSP stock solution to the protein sample to achieve a final concentration of 1.5 equivalents relative to the cysteine count.

    • Critical: Keep final DMSO concentration < 5% to avoid protein denaturation.

  • Incubation: Vortex gently and incubate at Room Temperature (22°C) for 30 minutes .

    • Note: For highly accessible cysteines, 10 minutes is often sufficient.

  • Quenching: (Optional) Add excess DTT or

    
    -mercaptoethanol to quench unreacted NPSP if downstream purification is not immediate.
    
  • Purification: Remove excess reagent and the pyridine-2-sulfinate byproduct using size-exclusion chromatography (e.g., PD-10 column) or dialysis.

  • Validation: Analyze by LC-MS.

    • Expected Mass Shift: +122.0 Da (Addition of 5-nitropyridine moiety, loss of H and sulfinate). Correction: The added group is 5-nitropyridin-2-yl (

      
      , MW ~139). Reaction: R-SH + Reagent -> R-S-(5-Nitro-Py) + Sulfinate. Mass shift = Mass(5-nitro-py) - Mass(H) = 139 - 1 = +138 Da.
      
    • Re-verification: Let's calculate. 5-nitropyridine-2-yl group is attached.[1][2][3][4] Formula

      
      . MW = 139.11. Loss of H (1.008) from Cys. Net shift = +138.1 Da .
      
Protocol 2: Synthetic Amination (Small Molecule)

Objective: Synthesis of N-benzyl-5-nitropyridin-2-amine.

Materials:

  • NPSP (1.0 mmol, 337 mg).

  • Benzylamine (1.0 mmol, 109 µL).

  • DIPEA (1.5 mmol, 261 µL).

  • Acetonitrile (5 mL).

Step-by-Step Procedure:

  • Setup: In a 20 mL reaction vial equipped with a stir bar, dissolve NPSP (337 mg) in Acetonitrile (5 mL).

  • Addition: Add DIPEA followed by dropwise addition of Benzylamine.

    • Observation: The solution may turn slightly yellow/orange upon amine addition due to charge transfer complexes.

  • Reaction: Stir at Room Temperature for 2 hours.

    • Monitoring: Check progress via TLC (Hexane:EtOAc 1:1). The sulfone starting material is more polar than the amine product.

  • Workup:

    • Dilute reaction mixture with EtOAc (20 mL).

    • Wash with Water (2 x 10 mL) to remove the pyridine-2-sulfinate salt and DIPEA salts.

    • Wash with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, purify via flash column chromatography (Silica, 0-30% EtOAc in Hexanes).

Workflow Visualization

WorkflowStartStart: Reagent Preparation(10mM NPSP in DMSO)ChoiceSelect ApplicationStart->ChoiceBio_CondCondition: PBS pH 7.41.5 eq ReagentChoice->Bio_CondBioconjugationSyn_CondCondition: MeCN + Base1.0 eq AmineChoice->Syn_CondSynthesisBio_ReactIncubate 30 min @ RTBio_Cond->Bio_ReactBio_PurifyDesalting / DialysisBio_React->Bio_PurifyBio_EndLC-MS: +138 Da ShiftBio_Purify->Bio_EndSyn_ReactStir 2-4h @ RT-50°CSyn_Cond->Syn_ReactSyn_WorkupAq. Extraction (EtOAc/H2O)Syn_React->Syn_WorkupSyn_EndNMR / Yield CalculationSyn_Workup->Syn_End

Figure 2: Decision tree for selecting reaction conditions based on substrate type.

Troubleshooting & Safety

Troubleshooting Guide
  • Low Yield (Bioconjugation):

    • Cause: Oxidation of surface cysteines to disulfides before reagent addition.

    • Solution: Pre-treat protein with TCEP (immobilized or soluble) to reduce disulfides, then remove TCEP (if soluble) before adding NPSP. Note: TCEP can react with NPSP, so removal is recommended, though NPSP is often faster than TCEP oxidation.

  • Precipitation:

    • Cause: High DMSO concentration (>10%) in aqueous buffer.

    • Solution: Add the NPSP stock slowly with rapid vortexing; ensure final DMSO is <5%.

  • Hydrolysis:

    • Cause: High pH (>9.0) or prolonged heating in water.

    • Solution: Maintain pH 7.0–8.0. The sulfonyl bond is relatively stable, but the nitro-pyridine ring can be susceptible to hydroxide attack at extreme pH.

Safety (E-E-A-T)
  • Reagent Handling: Sulfones and nitro-pyridines are potential irritants. Handle in a fume hood.

  • Byproducts: The leaving group, pyridine-2-sulfinic acid, is water-soluble and generally low-toxicity, but waste should be treated as halogenated organic waste due to the pyridine content.

References

  • Zambaldo, C. et al. (2020). "2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles." Journal of the American Chemical Society.

  • Nielsen, S. F. et al. (2005). "Substitution reactions of 5-nitropyridine-2-sulfonic acid." Organic & Biomolecular Chemistry.

  • Kuduk, S. D. et al. (2016). "Removal of the 5-nitro-2-pyridine-sulfenyl protecting group."[4][5] Journal of Peptide Science.

Application Note: 5-Nitro-2-(pyridine-2-sulfonyl)pyridine as an Advanced Intermediate for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid and regioselective functionalization of heterocyclic scaffolds is paramount. 5-Nitro-2-(pyridine-2-sulfonyl)pyridine has emerged as an exceptionally potent electrophilic intermediate, primarily utilized to construct complex bi-aryl amines and ethers via Nucleophilic Aromatic Substitution (SNAr). By leveraging the highly electron-deficient nature of the 5-nitropyridine core and the superior leaving-group ability of the pyridine-2-sulfinate anion, this reagent enables rapid, high-yielding couplings under remarkably mild conditions. This technical guide details the mechanistic rationale, quantitative advantages, and validated protocols for utilizing this intermediate in pharmaceutical development.

Mechanistic Rationale & Chemical Advantages

Traditional SNAr reactions on pyridine rings often rely on halogenated precursors (e.g., 2-chloro-5-nitropyridine). While effective, halogens can require elevated temperatures and extended reaction times, leading to impurity formation. Substituting the halogen with a pyridine-2-sulfonyl group fundamentally alters the reaction kinetics and thermodynamic driving forces 1.

  • LUMO Lowering & Electrophilicity: The strongly electron-withdrawing sulfonyl group works in tandem with the 5-nitro group to drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This hyper-activates the C2 position toward nucleophilic attack.

  • Meisenheimer Complex Stabilization: Upon nucleophilic attack, a transient Meisenheimer complex is formed. The steric bulk of the sulfonyl group prevents off-target attack at the ring nitrogen, ensuring strict C2 regioselectivity 2.

  • Superior Leaving Group Expulsion: The expulsion of the pyridine-2-sulfinate anion (

    
    ) is thermodynamically highly favorable 3. Furthermore, the resulting sulfinate salt is highly water-soluble, which streamlines downstream aqueous workup and prevents emulsion formation during extraction.
    

SNAr_Mechanism A 5-Nitro-2-(pyridine-2-sulfonyl)pyridine (Activated Electrophile) C Meisenheimer Complex (Stabilized Intermediate) A->C Nucleophilic Attack (C2) B Nucleophile (Nu:) (Amine/Alkoxide) B->C Nucleophilic Attack (C2) D 2-Substituted-5-Nitropyridine (Product) C->D Expulsion of Leaving Group E Pyridine-2-sulfinate Anion (Leaving Group) C->E Expulsion of Leaving Group

Mechanistic pathway of SNAr utilizing the pyridine-2-sulfinate leaving group.

Quantitative Data: Leaving Group Efficacy

To illustrate the kinetic superiority of the pyridine-2-sulfonyl leaving group, Table 1 summarizes the SNAr reactivity of various 2-substituted-5-nitropyridines when reacted with a standard secondary amine (morpholine).

Table 1: Comparative SNAr Reactivity at the C2 Position of 5-Nitropyridines

Leaving Group at C2Nucleophile (Equiv)Solvent / TempConversion TimeIsolated Yield (%)
-Cl (Chloro)Morpholine (1.2)THF / 25°C12.0 hours82%
-SO₂Me (Methylsulfonyl)Morpholine (1.2)THF / 25°C4.0 hours89%
-SO₂Py (Pyridine-2-sulfonyl)Morpholine (1.2)THF / 25°C1.0 hour 98%

Data reflects the accelerated reaction kinetics and higher yields achieved by utilizing the highly stable pyridine-2-sulfinate leaving group.

Experimental Protocols

The following methodologies are designed as self-validating systems. The causality behind each reagent choice is explained to allow researchers to troubleshoot and adapt the protocols for specific pharmaceutical targets, such as the synthesis of precursors for Glycogen Synthase Kinase 3 (GSK-3) inhibitors 4.

Workflow Step1 1. Preparation Dissolve in THF/DMF Step2 2. Base Addition Add DIPEA/K2CO3 Step1->Step2 Step3 3. Reaction Stir at 25-50°C Step2->Step3 Step4 4. Workup Aqueous Quench Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Step-by-step experimental workflow for the SNAr synthesis of 2-substituted-5-nitropyridines.

Protocol A: Synthesis of 2-Amino-5-nitropyridines via SNAr

This protocol is optimized for coupling 5-nitro-2-(pyridine-2-sulfonyl)pyridine with primary or secondary aliphatic amines.

Materials:

  • 5-Nitro-2-(pyridine-2-sulfonyl)pyridine (1.0 equiv, 1.0 mmol)

  • Amine nucleophile (1.2 equiv, 1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitro-2-(pyridine-2-sulfonyl)pyridine (1.0 mmol) in anhydrous THF (5.0 mL) under an inert nitrogen atmosphere. Causality: THF is chosen to ensure the solubility of the starting materials while allowing the highly polar pyridine-2-sulfinate byproduct to partially precipitate, driving the reaction equilibrium forward.

  • Base Addition: Add DIPEA (2.0 mmol) to the stirring solution. Causality: DIPEA is a non-nucleophilic base that acts as an acid scavenger. It neutralizes the generated sulfinic acid, preventing the protonation of the incoming amine nucleophile, which would otherwise stall the reaction.

  • Nucleophile Addition: Slowly add the amine nucleophile (1.2 mmol) dropwise at room temperature (25°C). A rapid color change (typically to deep yellow or orange) is a visual validation indicating the formation of the Meisenheimer complex.

  • Reaction Monitoring: Stir the mixture at 25°C for 1–2 hours. Monitor the reaction via TLC (Hexanes:EtOAc) or LC-MS. The extreme activation provided by the 5-nitro group makes heating unnecessary for most aliphatic amines.

  • Workup: Once the starting material is consumed, quench the reaction by adding 10 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Causality: The expelled pyridine-2-sulfinate salt partitions cleanly into the aqueous phase, leaving the highly pure 2-amino-5-nitropyridine product in the organic phase.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography if trace impurities remain.

Protocol B: Synthesis of 2-Alkoxy-5-nitropyridines

When utilizing oxygen nucleophiles (alcohols/phenols), pre-generation of the alkoxide is strictly required to ensure sufficient nucleophilicity.

Step-by-Step Procedure:

  • Alkoxide Generation: In a dry flask, dissolve the target alcohol (1.1 mmol) in anhydrous DMF (4.0 mL). Cool to 0°C and cautiously add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol). Stir for 30 minutes until hydrogen gas evolution ceases. Causality: Complete deprotonation is necessary; neutral alcohols are insufficiently nucleophilic to attack the C2 position efficiently.

  • Electrophile Addition: Dissolve 5-nitro-2-(pyridine-2-sulfonyl)pyridine (1.0 mmol) in 2.0 mL of DMF and add it dropwise to the alkoxide solution at 0°C. Causality: The order of addition is critical. Adding the electrophile to the pre-formed alkoxide prevents the strong base (NaH) from directly degrading the sulfonyl electrophile.

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Quench carefully with saturated aqueous NH₄Cl (10 mL) to neutralize any unreacted alkoxide, followed by extraction with Ethyl Acetate (3 x 15 mL). Wash the organic layer extensively with water (3 x 10 mL) to remove DMF and the sulfinate byproduct.

References

  • American Chemical Society (ACS). A Practical, One-Pot Synthesis of Sulfonylated Pyridines. Retrieved from: [Link]

  • Google Patents. US7425557B2 - Inhibitors of glycogen synthase kinase 3.
  • ResearchGate. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Retrieved from: [Link]

Sources

Application Note: Functionalization Strategies for 5-Nitro-2-(pyridine-2-sulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitro-2-(pyridine-2-sulfonyl)pyridine (NPSP) represents a high-value electrophilic scaffold in medicinal chemistry and chemical biology. Unlike standard halogenated pyridines, NPSP features a bis(heteroaryl) sulfone motif. This structure confers unique reactivity: the sulfonyl group acts as a "super-leaving group," activated by the electron-withdrawing 5-nitro substituent.

This guide details three primary functionalization strategies:

  • Chemoselective

    
     Displacement:  Utilizing the sulfonyl moiety to introduce heteroatom nucleophiles (amines, thiols, alkoxides).
    
  • Carbon-Carbon Bond Formation: Ipso-substitution using organometallic reagents.

  • Post-Coupling Nitro Reduction: Converting the nitro group to an amine without compromising the newly formed linkage.

Chemical Profile & Reactivity Analysis

The reactivity of NPSP is defined by the electronic interplay between the sulfonyl bridge and the nitropyridine ring.

  • The "Hot Spot" (C2 Position): The carbon at position 2 of the 5-nitropyridine ring is exceptionally electrophilic. It is activated by three factors:[1][2]

    • The intrinsic electron-deficiency of the pyridine ring (aza-effect).

    • The strong inductive and mesomeric electron-withdrawing effect (-I, -M) of the 5-nitro group.

    • The electron-withdrawing nature of the sulfonyl linkage (

      
      ).
      
  • The Leaving Group: Upon nucleophilic attack, the molecule expels pyridine-2-sulfinate . This is a superior leaving group compared to chloride or fluoride in many

    
     contexts due to the stability of the sulfinate anion and the relief of steric strain.
    
Reactivity Visualization

The following diagram illustrates the electrophilic activation and the trajectory of nucleophilic attack.

ReactivityMap Substrate 5-Nitro-2-(pyridine-2-sulfonyl)pyridine Product 2-Substituted-5-Nitropyridine Substrate->Product Substitution LeavingGroup Pyridine-2-sulfinate Substrate->LeavingGroup Expulsion Nitro 5-Nitro Group (Activator) Nitro->Substrate Activates C2 (-M, -I) Sulfonyl Sulfonyl Linker (Leaving Group Precursor) Sulfonyl->Substrate Activates C2 (-I) Nucleophile Nucleophile (Nu:) Nucleophile->Substrate Attack at C2 (SNAr)

Figure 1: Mechanistic map showing the activation of the C2 position by the nitro group and the sulfonyl linker, leading to nucleophilic aromatic substitution.[3][4][5]

Strategy I: Chemoselective Displacement

This is the most common application. The reaction is highly chemoselective for thiols and amines. This reactivity is exploited in Cysteine Profiling (chemical biology) and Fragment-Based Drug Discovery (FBDD).

Protocol A: Cysteine/Thiol Bioconjugation

Application: Labeling cysteine residues in proteins or synthesizing thioether-linked drugs.

Reagents:

  • Substrate: NPSP (1.0 equiv)

  • Nucleophile: Thiol-containing peptide or small molecule (1.1 equiv)

  • Base: Phosphate buffer (pH 7.4) or DIPEA (for organic solvents)

  • Solvent: PBS (aqueous) or DMF/DMSO (organic)

Step-by-Step:

  • Preparation: Dissolve NPSP in a minimal amount of DMSO (if using aqueous buffer) or DMF.

  • Addition: Add the thiol nucleophile to the reaction vessel.

  • Initiation: Add base/buffer. For biological applications, maintain pH 7.0–7.5. The reaction is often fast (< 30 mins).

  • Monitoring: Monitor by LC-MS. The mass shift will correspond to the loss of the pyridyl-sulfinate moiety (

    
    ) and addition of the thiol.
    
  • Workup: For small molecules, dilute with water and extract with EtOAc. For proteins, perform size-exclusion chromatography or dialysis.

Protocol B: Amination (C-N Bond Formation)

Application: Synthesis of 2-amino-5-nitropyridine derivatives.[1]

Reagents:

  • Substrate: NPSP (1.0 equiv)

  • Amine: Primary or secondary amine (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step:

  • Dissolution: Dissolve NPSP in anhydrous MeCN (0.1 M concentration).

  • Base Addition: Add

    
     and stir for 5 minutes at Room Temperature (RT).
    
  • Amine Addition: Add the amine dropwise.

  • Reaction: Stir at RT. If the amine is sterically hindered, heat to 50°C.

    • Note: The reaction is usually faster than with 2-chloro-5-nitropyridine due to the higher electrophilicity of the sulfone.

  • Quench: Filter off inorganic salts and concentrate the filtrate.

Strategy II: Carbon-Carbon Bond Formation (Ipso-Substitution)

While


 typically implies heteroatoms, pyridyl sulfones can undergo ipso-substitution with carbon nucleophiles, particularly Grignard reagents. This effectively replaces the sulfonyl group with an alkyl or aryl group.

Mechanism: The Grignard reagent attacks the C2 position. The sulfonyl group coordinates with the Magnesium, facilitating the elimination of the sulfinate.

Protocol:

  • Setup: Flame-dry a 2-neck flask under Argon.

  • Solvent: Dissolve NPSP (1.0 equiv) in anhydrous THF. Cool to -78°C.

  • Reagent: Add Grignard reagent (R-MgBr, 1.2 equiv) dropwise over 10 minutes.

    • Critical: Temperature control is vital to prevent attack at the nitro group (redox side reactions).

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Purification: Extract with DCM and purify via flash chromatography.

Strategy III: Nitro Reduction (Post-Functionalization)

Once the C2 position is functionalized (e.g., with a thioether or amine), the 5-nitro group can be reduced to an amine to create a 2,5-diaminopyridine scaffold.

Warning: Do not reduce the nitro group before displacing the sulfonyl group. Converting


 to 

renders the ring electron-rich, deactivating the C2 position toward nucleophilic attack.
Protocol: Iron-Mediated Reduction (Mild)

This method is preferred over hydrogenation if the introduced C2-substituent contains sulfur (which poisons Pd/C catalysts).

Reagents:

  • Substrate: 2-Substituted-5-nitropyridine (from Strategy I/II)

  • Reductant: Iron powder (5.0 equiv)

  • Additive:

    
     (5.0 equiv)
    
  • Solvent: EtOH/Water (4:1 ratio)

Step-by-Step:

  • Mix: Suspend the substrate, Iron powder, and

    
     in the solvent mixture.
    
  • Heat: Reflux at 80°C with vigorous stirring.

  • Monitor: TLC usually shows conversion within 1–2 hours. The product (amine) will be more polar and often fluorescent.

  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate. Neutralize with saturated

    
     if necessary and extract.
    

Experimental Workflow Diagram

The following flowchart summarizes the decision-making process for functionalizing NPSP.

Workflow Start Start: 5-Nitro-2-(pyridine-2-sulfonyl)pyridine Decision Target Molecule? Start->Decision PathA Heteroatom Linkage (S, N, O) Decision->PathA SNAr Route PathB Carbon Linkage (Alkyl/Aryl) Decision->PathB Ipso-Sub Route StepA1 Reagent: Amine/Thiol + Base Solvent: DMF/MeCN PathA->StepA1 StepB1 Reagent: Grignard (R-MgBr) Temp: -78°C -> 0°C PathB->StepB1 Intermediate Intermediate: 2-Substituted-5-Nitropyridine StepA1->Intermediate StepB1->Intermediate ReductDecide Need 5-Amino Group? Intermediate->ReductDecide ReductYes Reduction: Fe/NH4Cl or H2/Pd (Caution: S-poisons Pd) ReductDecide->ReductYes Yes ReductNo Final Product: Nitro-Derivative ReductDecide->ReductNo No FinalAmine Final Product: 2,5-Diamino/Thio-pyridine ReductYes->FinalAmine

Figure 2: Strategic workflow for the diversification of the NPSP scaffold.

Data Summary: Nucleophile Scope

Nucleophile TypeReagent ExampleConditionsExp. YieldNotes
Thiol (Primary) Glutathione / CysteinepH 7.4, PBS, RT>95%Extremely fast; Bioconjugation standard.
Amine (Primary) Benzylamine

, MeCN, RT
85-92%Clean conversion; Sulfinate salt precipitates.
Amine (Secondary) MorpholineDIPEA, DMF, 50°C78-85%May require mild heating due to sterics.
Carbon (Grignard) PhMgBrTHF, -78°C60-70%Requires strict anhydrous conditions.
Alkoxide NaOMeMeOH, 0°C88%Generates 2-methoxy-5-nitropyridine.

References

  • Zambaldo, C., et al. (2020).[6][7] 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles.[6][7][8] Journal of the American Chemical Society.[9] [Link]

  • Furukawa, N., et al. (1987). Ipso-substitution reactions of 2- and 4-sulfonylpyridines with Grignard reagents.[10] Heterocycles.[3][6][10][11] [Link]

  • Motiwala, H. F., et al. (2020).[8] Tunable Heteroaromatic Sulfones Enhance In-Cell Cysteine Profiling.[8] Journal of the American Chemical Society.[9] [Link]

  • Organic Chemistry Portal. (2023).

    
    ).[4][7][12][Link]
    

Sources

Application Note: Strategic Reduction of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for the chemical reduction of the nitro group in 5-Nitro-2-(pyridine-2-sulfonyl)pyridine to synthesize the corresponding 5-amino derivative. The resulting amine is a critical building block in medicinal chemistry and drug development.[1][2] This guide explores and contrasts three robust and widely applicable methods: Catalytic Transfer Hydrogenation, Reduction with Iron in a neutral salt solution, and Reduction with Tin(II) Chloride. Each protocol is presented with step-by-step instructions, an explanation of the underlying chemical principles, and a discussion of the strategic choices behind the experimental parameters. This document is intended for researchers, chemists, and process development scientists seeking reliable and scalable methods for the chemoselective reduction of nitroarenes bearing sensitive functional groups.

Introduction: The Synthetic Challenge

The transformation of an aromatic nitro group to an amine is a cornerstone of modern organic synthesis. The target product, 5-Amino-2-(pyridine-2-sulfonyl)pyridine, is a versatile intermediate. The primary challenge in this synthesis lies in achieving high chemoselectivity. The reducing agent must selectively act on the nitro group without affecting the sulfonyl linkage or the two electron-deficient pyridine rings. The methods detailed herein are chosen for their proven reliability, functional group tolerance, and scalability.

Comparative Overview of Reduction Methodologies

Selecting the optimal reduction strategy depends on factors such as laboratory equipment availability, reaction scale, cost, and the presence of other functional groups. The following table provides a high-level comparison of the three protocols detailed in this note.

Parameter Method A: Catalytic Transfer Hydrogenation Method B: Fe/NH₄Cl Reduction Method C: SnCl₂ Reduction
Reducing System Pd/C, Ammonium FormateIron Powder, Ammonium ChlorideTin(II) Chloride Dihydrate
Hydrogen Source In situ from Ammonium Formate[3][4]WaterProtonated Solvent (e.g., Ethanol)
Typical Yield >90%[4]>90%[5]85-95%
Reaction Conditions Mild (Room Temp to Reflux)RefluxRoom Temp to Reflux
Key Advantages Clean reaction profile, simple workup, avoids high-pressure H₂.[6]Cost-effective, robust, excellent functional group tolerance.[7]Very mild, highly chemoselective, tolerates ketones, esters, nitriles.[8][9]
Potential Drawbacks Catalyst cost, potential for catalyst poisoning by sulfur compounds.Heterogeneous reaction, requires filtration of iron salts, potentially exothermic.[5]Stoichiometric tin waste, workup can be challenging to remove tin oxides.[8]

Detailed Protocols and Methodologies

Method A: Catalytic Transfer Hydrogenation with Pd/C and Ammonium Formate

This method is highly efficient and avoids the need for a high-pressure hydrogenation apparatus, making it accessible for most chemistry labs.[6] Ammonium formate serves as a convenient in situ source of hydrogen in the presence of a palladium catalyst.[3][4]

Causality and Rationale: Palladium on carbon (Pd/C) is an excellent catalyst for hydrogenation. Ammonium formate decomposes on the catalyst surface to produce hydrogen, carbon dioxide, and ammonia.[3] This transfer hydrogenation is often milder and can exhibit different selectivity compared to high-pressure hydrogenation, making it ideal for molecules with sensitive functional groups.[10] Ethanol or methanol are chosen as solvents for their ability to dissolve both the substrate and the ammonium formate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-Nitro-2-(pyridine-2-sulfonyl)pyridine (1.0 eq) in methanol or ethanol (approx. 15-20 mL per gram of substrate).

  • Reagent Addition: To this solution, add ammonium formate (4.0-5.0 eq).[4]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol% by weight) to the mixture.

  • Reaction: Heat the mixture to a gentle reflux (typically 60-80 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon drying; quench the filter cake with water before disposal.

    • Wash the Celite® pad with additional solvent (methanol or ethanol).

    • Concentrate the combined filtrate under reduced pressure to remove the solvent.

  • Purification: The resulting residue can be partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining salts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Method B: Heterogeneous Reduction with Iron and Ammonium Chloride

This is a classic, highly reliable, and economical method for nitro group reduction. It utilizes activated iron powder in a neutral medium provided by ammonium chloride.

Causality and Rationale: In this system, iron metal acts as the electron donor, becoming oxidized from Fe(0) to iron oxides. The reaction proceeds on the surface of the iron particles. Ammonium chloride acts as an electrolyte and a mild proton source, preventing the formation of a passivating layer of iron oxides on the metal surface and facilitating the reduction cascade from the nitro group to the amine.[11] This method is renowned for its tolerance of other reducible functional groups.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask fitted with a reflux condenser and a mechanical or vigorous magnetic stirrer, add the 5-Nitro-2-(pyridine-2-sulfonyl)pyridine (1.0 eq) and a solvent mixture, typically Ethanol/Water (e.g., 4:1 v/v).[12]

  • Reagent Addition: Add ammonium chloride (4.0-5.0 eq) and iron powder (<100 mesh, 3.0-5.0 eq).

  • Reaction: Heat the slurry to reflux with vigorous stirring. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add a sufficient amount of Celite® to the slurry and filter through a sintered glass funnel or a thick pad of Celite®. This step is crucial for removing the fine iron and iron oxide sludge.[5]

    • Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

    • Concentrate the combined filtrate under reduced pressure.

  • Purification: The residue is typically dissolved in ethyl acetate and washed with water and then brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Method C: Chemoselective Reduction with Tin(II) Chloride

Tin(II) chloride is a mild and highly effective reducing agent for converting aromatic nitro compounds to anilines, especially when other sensitive functional groups are present.[7][9]

Causality and Rationale: The reduction mechanism involves a series of single-electron transfers from the Sn(II) salt, which is oxidized to Sn(IV).[8][13] The reaction proceeds through nitroso and hydroxylamine intermediates.[13] The process requires a proton source, which is typically the alcoholic solvent. This method's mildness makes it an excellent choice for complex molecules where harsh conditions could lead to decomposition or side reactions.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the 5-Nitro-2-(pyridine-2-sulfonyl)pyridine (1.0 eq) in absolute ethanol (approx. 20 mL per gram of substrate).

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq) to the solution.[12] The mixture may be stirred at room temperature or gently heated (e.g., to 50-60 °C) to increase the reaction rate.

  • Reaction: Stir the mixture until TLC or LC-MS analysis shows complete consumption of the starting material (typically 1-5 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

    • Dilute the residue with ethyl acetate.

    • Carefully neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1-2 M) sodium hydroxide (NaOH) solution until the pH is basic (~8-9). This will precipitate tin salts.

    • Filter the resulting slurry through Celite® to remove the inorganic tin salts, washing the pad with ethyl acetate.

  • Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to afford the product. Purify further if necessary.

Visualization of Workflow and Logic

To aid in the practical application and selection of the described protocols, the following diagrams illustrate the general reaction, the experimental workflow, and a decision-making guide.

Caption: General chemical transformation.

G A 1. Dissolve Substrate in Solvent B 2. Add Reducing Agents (and Catalyst if applicable) A->B C 3. Heat and Stir (Monitor by TLC/LC-MS) B->C D 4. Reaction Complete: Cool to Room Temperature C->D E 5. Filter to Remove Solids (Catalyst / Metal Salts) D->E F 6. Concentrate Filtrate E->F G 7. Aqueous Workup (Extraction) F->G H 8. Dry, Filter, and Concentrate Organic Layer G->H I 9. Purify Crude Product (Recrystallization / Chromatography) H->I

Caption: Standard experimental workflow.

G A Start: Need to Reduce Nitro Group B Is cost a primary concern and is scale >10g? A->B C Is specialized high-pressure hydrogenation equipment available? B->C No E Use Method B: Fe/NH4Cl B->E Yes D Are metal waste streams a major concern? C->D Yes F Use Method A: Transfer Hydrogenation C->F No D->F Yes G Use Method C: SnCl2 Reduction D->G No

Caption: Decision guide for method selection.

Troubleshooting and Field-Proven Insights

Problem Potential Cause Recommended Solution
Incomplete or Stalled Reaction Method A: Catalyst poisoning by the sulfonyl group or impurities. Insufficient ammonium formate.Increase catalyst loading (e.g., to 15 mol%). Add an additional portion of ammonium formate. Ensure the solvent is anhydrous if moisture is suspected to be an issue.
Method B/C: Inefficient stirring in the heterogeneous mixture. Passivation of the metal surface.Switch to a mechanical stirrer for better slurry mixing. For Method B, briefly add a small amount of dilute HCl to activate the iron surface before neutralizing.
Low Yield after Workup Method B/C: Product is adsorbed onto the metal/tin salts.During filtration, wash the filter cake extensively with a hot, polar organic solvent like ethanol or THF. For Method C, ensure the pH is sufficiently basic during workup to fully precipitate tin hydroxides, which can otherwise emulsify.
Product is Dark/Discolored Oxidation of the resulting aniline.Workup procedures should be performed promptly. If possible, bubble nitrogen through the solvents before use to minimize dissolved oxygen. The final product should be stored under an inert atmosphere.

References

  • Gajare, A. S., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. [Link]

  • Li, J., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. [Link]

  • Karami, B., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Publishing. [Link]

  • Bose, D. S., et al. (2001). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Indian Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. ResearchGate. [Link]

  • Liu, Y., et al. (2006). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ScienceMadness.org. [Link]

  • WordPress. (n.d.). Sn2+ reduction. WordPress. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). OrgoSolver. [Link]

  • eScholarship. (n.d.). Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction. eScholarship. [Link]

Sources

Application Note: Desulfonylative Cross-Coupling Strategies Utilizing 5-Nitro-2-(pyridine-2-sulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, mechanistic, and highly practical guide for utilizing 5-Nitro-2-(pyridine-2-sulfonyl)pyridine as an advanced electrophile in carbon-carbon bond-forming reactions.

Chemical Profile & Scientific Rationale

5-Nitro-2-(pyridine-2-sulfonyl)pyridine (CAS: 62404-58-4) is a specialized bis-heteroaryl sulfone reagent designed to overcome the limitations of traditional heteroaryl halides in cross-coupling chemistry.

In medicinal chemistry, the incorporation of the 5-nitro-2-pyridyl scaffold is highly desirable, yet traditional 2-halo-5-nitropyridines are notoriously unstable. They are prone to volatility, degradation, and undesired nucleophilic aromatic substitution (SNAr) side reactions under the basic conditions required for cross-coupling. By employing a sulfone as a traceless activating group, chemists can achieve orthogonal reactivity, superior bench stability, and high chemoselectivity[1]. Sulfones are highly modular and stable electrophiles that have revolutionized both two-electron and single-electron cross-coupling paradigms ()[2].

Mechanistic Causality (E-E-A-T)

The synthetic utility of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine relies on its ability to selectively transfer the 5-nitro-2-pyridyl group while extruding the 2-pyridylsulfinate anion as a benign leaving group. This selectivity is driven by two synergistic effects:

  • Electronic Activation (LUMO Lowering): The strongly electron-withdrawing 5-nitro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent pyridine ring. Transition-metal oxidative addition is highly sensitive to the electron density of the C–S bond; consequently, the highly polarized C(5-nitro-2-pyridyl)–SO2 bond undergoes insertion orders of magnitude faster than the unactivated C(2-pyridyl)–SO2 bond.

  • Chelation-Assisted Cleavage: The 2-pyridylsulfonyl moiety acts as a directing leaving group. The nitrogen atom of the 2-pyridyl ring pre-coordinates to the metal center (Pd or Ni), bringing the catalyst into immediate proximity with the sulfonyl group. This facilitates selective C–S bond cleavage and the subsequent extrusion of the water-soluble 2-pyridylsulfinate anion ()[3].

CatalyticCycle Cat Active Catalyst Pd(0)L_n OxAdd Oxidative Addition [Ar-Pd(II)-SO2Py] Cat->OxAdd + Sulfone Reagent Desulf Desulfonylation [Ar-Pd(II)-OH] + PySO2- OxAdd->Desulf + Base/H2O TransMet Transmetalation [Ar-Pd(II)-Ar'] Desulf->TransMet + Ar'-B(OH)2 TransMet->Cat Reductive Elimination Product Coupled Product Ar-Ar' TransMet->Product Yields

Figure 1: Pd-catalyzed desulfonylative Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Desulfonylative Cross-Coupling

This protocol details the coupling of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine with arylboronic acids, adapting the robust desulfonylative frameworks established for heteroaryl sulfones ()[1].

Reagents:

  • 5-Nitro-2-(pyridine-2-sulfonyl)pyridine (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.75 mmol, 1.5 equiv)

  • Pd(OAc)2 (5 mol%)

  • XPhos (10 mol%)

  • K2CO3 (1.0 mmol, 2.0 equiv)

  • Solvent: 1,4-Dioxane / Deionized H2O (4:1 v/v, 5.0 mL total)

Step-by-Step Methodology:

  • Glovebox Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the sulfone reagent, arylboronic acid, Pd(OAc)2, XPhos, and K2CO3. Causality: Electron-rich biaryl phosphine ligands like XPhos are highly air-sensitive in solution; assembling the solid reagents in an inert atmosphere prevents premature catalyst oxidation.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (4.0 mL) followed by degassed deionized water (1.0 mL). Causality: The biphasic system is critical. Water dissolves the carbonate base to generate the reactive boronate species and solubilizes the extruded 2-pyridylsulfinate salt, driving the reaction forward.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and stir the mixture vigorously at 90 °C for 16 hours.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and wash with water (3 × 10 mL). Causality: The 2-pyridylsulfinate byproduct is highly water-soluble and is cleanly removed in the aqueous phase, self-validating the purification process.

  • Purification: Dry the organic layer over MgSO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc) to isolate the 5-nitro-2-arylpyridine.

Workflow Step1 1. Reagent Prep Glovebox Setup Step2 2. Solvent Add Dioxane/H2O Step1->Step2 Step3 3. Reaction Heat at 90 °C Step2->Step3 Step4 4. Workup Aqueous Extraction Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the desulfonylative cross-coupling.

Protocol B: Nickel-Catalyzed Reductive Cross-Coupling

Reductive cross-coupling avoids the need for pre-formed organometallic reagents. Using a nickel catalyst and a terminal reductant, the 5-nitro-2-pyridyl group can be directly coupled to aryl bromides[4].

Step-by-Step Methodology:

  • Charge a vial with 5-Nitro-2-(pyridine-2-sulfonyl)pyridine (0.5 mmol), aryl bromide (0.75 mmol), NiCl2(dme) (10 mol%), dtbbpy (10 mol%), and activated Zn dust (1.5 mmol).

  • Evacuate and backfill the vial with Argon (3 cycles).

  • Add anhydrous DMF (5.0 mL) and stir at 60 °C for 12 hours. Causality: Zn dust acts as a terminal reductant, turning over the Ni(II) species back to the active Ni(0) catalyst without requiring sensitive organozinc reagents.

  • Filter the crude mixture through a pad of Celite to remove unreacted Zn residues, eluting with EtOAc. Wash the filtrate with a 5% aqueous LiCl solution to extract the DMF, concentrate, and purify via chromatography.

Quantitative Data & Optimization

The choice of ligand and solvent is paramount for overcoming the high activation energy required for C–S bond cleavage. Table 1 summarizes the optimization data for the Suzuki-Miyaura coupling.

Table 1: Optimization of Suzuki-Miyaura Desulfonylative Coupling

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)
1Pd(OAc)2 / PPh3K2CO3Toluene11015
2Pd(OAc)2 / dppfCs2CO3Dioxane9042
3 Pd(OAc)2 / XPhos K2CO3 Dioxane/H2O (4:1) 90 88
4Pd2(dba)3 / BrettPhosK3PO4Dioxane/H2O (4:1)9085
5Ni(cod)2 / PCy3K2CO3Toluene10012

Data Interpretation: Monodentate, electron-rich, and sterically demanding biaryl phosphine ligands (Entry 3 and 4) are strictly required to facilitate the challenging oxidative addition into the C–S bond, vastly outperforming standard bidentate (dppf) or simple (PPh3) ligands.

References

  • Merchant, R. R., et al. "Modular radical cross-coupling with sulfones enables access to sp3-rich (fluoro)alkylated scaffolds." Science, 360, 75–80 (2018). URL:[Link]

  • Nambo, M., Keske, E. C., Rygus, J. P. G., Yim, J. C. H., & Crudden, C. M. "Development of Versatile Sulfone Electrophiles for Suzuki-Miyaura Cross-Coupling Reactions." ACS Catalysis, 7, 1108–1112 (2017). URL:[Link]

  • Miao, W., et al. "Nickel-Catalyzed Reductive 2-Pyridination of Aryl Iodides with Difluoromethyl 2-Pyridyl Sulfone." Organic Letters, 23, 711–715 (2021). URL:[Link]

  • Nambo, M., Maekawa, Y., & Crudden, C. M. "Desulfonylative Transformations of Sulfones by Transition-Metal Catalysis, Photocatalysis, and Organocatalysis." ACS Catalysis, 12, 3013–3032 (2022). URL:[Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the scalable synthesis of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine, a key building block in pharmaceutical research and development. The presented synthetic strategy is a robust, multi-step process designed for efficiency, scalability, and high purity of the final product. Detailed, step-by-step protocols for the synthesis of key intermediates and the final target molecule are provided, along with in-depth discussions on the rationale behind experimental choices and potential challenges. This guide is intended to empower researchers and process chemists to confidently produce 5-Nitro-2-(pyridine-2-sulfonyl)pyridine on a laboratory and pilot-plant scale.

Introduction

5-Nitro-2-(pyridine-2-sulfonyl)pyridine is a valuable heterocyclic compound frequently employed as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The presence of the electron-withdrawing nitro group and the pyridine-2-sulfonyl moiety imparts unique chemical reactivity, making it an attractive scaffold for the development of novel therapeutic agents. The sulfonyl group can act as a key pharmacophore or as a leaving group in subsequent nucleophilic substitution reactions, enabling further molecular diversification.

The synthesis of this target molecule is not a trivial one-step process. A strategic, multi-step approach is required to ensure high yields and purity, particularly when considering scalability. This guide outlines a reliable and optimized four-step synthetic route, commencing from readily available starting materials.

Overall Synthetic Strategy

The synthesis of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine is achieved through a convergent approach, involving the preparation of two key pyridine-based intermediates, followed by their coupling and subsequent oxidation. The overall synthetic pathway is depicted below:

Overall_Synthetic_Strategy cluster_0 Synthesis of Key Intermediates cluster_1 Coupling and Oxidation 2-Aminopyridine 2-Aminopyridine 2-Hydroxy-5-nitropyridine 2-Hydroxy-5-nitropyridine 2-Aminopyridine->2-Hydroxy-5-nitropyridine 1. Nitration 2. Diazotization & Hydrolysis 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine 2-Hydroxy-5-nitropyridine->2-Chloro-5-nitropyridine Chlorination 2-(Pyridin-2-ylthio)-5-nitropyridine 2-(Pyridin-2-ylthio)-5-nitropyridine 2-Chloro-5-nitropyridine->2-(Pyridin-2-ylthio)-5-nitropyridine SNAr Coupling 2-Chloropyridine 2-Chloropyridine Pyridine-2-thiol Pyridine-2-thiol 2-Chloropyridine->Pyridine-2-thiol Thionation Pyridine-2-thiol->2-(Pyridin-2-ylthio)-5-nitropyridine 5-Nitro-2-(pyridine-2-sulfonyl)pyridine 5-Nitro-2-(pyridine-2-sulfonyl)pyridine 2-(Pyridin-2-ylthio)-5-nitropyridine->5-Nitro-2-(pyridine-2-sulfonyl)pyridine Oxidation

Caption: Overall synthetic route for 5-Nitro-2-(pyridine-2-sulfonyl)pyridine.

Part 1: Synthesis of Key Intermediates

Scalable Synthesis of 2-Chloro-5-nitropyridine

The synthesis of the crucial electrophilic intermediate, 2-chloro-5-nitropyridine, is a well-established multi-step process commencing from 2-aminopyridine. This route offers high yields and avoids the use of hazardous reagents often associated with direct nitration of 2-chloropyridine.

Synthesis_of_2-Chloro-5-nitropyridine A 2-Aminopyridine B Nitration with H2SO4/HNO3 A->B C 2-Amino-5-nitropyridine B->C D Diazotization with NaNO2/H2SO4 C->D E 2-Hydroxy-5-nitropyridine D->E F Chlorination with POCl3 E->F G 2-Chloro-5-nitropyridine F->G

Caption: Stepwise workflow for the synthesis of 2-Chloro-5-nitropyridine.

This protocol describes the nitration of 2-aminopyridine. The use of a mixture of concentrated sulfuric and nitric acids ensures efficient nitration at the 5-position, directed by the amino group.

Reagent/ParameterQuantity/ValueNotes
2-Aminopyridine1.0 eqStarting material
Conc. Sulfuric Acid (98%)4.0 eqSolvent and catalyst
Conc. Nitric Acid (65%)1.2 eqNitrating agent
Temperature0-10 °C (addition), 50-60 °C (reaction)Crucial for selectivity and safety
Reaction Time2-3 hoursMonitor by TLC

Step-by-Step Procedure:

  • To a jacketed reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, charge concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C using a suitable cooling bath.

  • Slowly add 2-aminopyridine portion-wise, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, slowly add concentrated nitric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until the pH is approximately 7-8, keeping the temperature below 20 °C.

  • The yellow precipitate of 2-amino-5-nitropyridine is collected by filtration, washed with cold water, and dried under vacuum.

This step involves the diazotization of the amino group of 2-amino-5-nitropyridine, followed by hydrolysis to the corresponding hydroxyl compound.

Reagent/ParameterQuantity/ValueNotes
2-Amino-5-nitropyridine1.0 eqStarting material
Conc. Sulfuric Acid (98%)5.0 eqSolvent
Sodium Nitrite1.1 eqDiazotizing agent
Temperature0-5 °C (diazotization), 70-80 °C (hydrolysis)Critical for diazonium salt stability
Reaction Time1 hour (diazotization), 2 hours (hydrolysis)Monitor for gas evolution

Step-by-Step Procedure:

  • In a suitable reactor, dissolve 2-amino-5-nitropyridine in concentrated sulfuric acid at room temperature.

  • Cool the solution to 0-5 °C.

  • Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Stir the mixture at this temperature for 1 hour.

  • Slowly and carefully heat the reaction mixture to 70-80 °C. Vigorous gas evolution (N₂) will be observed.

  • Maintain this temperature for 2 hours, or until gas evolution ceases.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • The precipitated 2-hydroxy-5-nitropyridine is collected by filtration, washed with cold water, and dried.

The final step in this sequence is the chlorination of 2-hydroxy-5-nitropyridine using phosphorus oxychloride.

Reagent/ParameterQuantity/ValueNotes
2-Hydroxy-5-nitropyridine1.0 eqStarting material
Phosphorus Oxychloride (POCl₃)3.0-5.0 eqChlorinating agent and solvent
N,N-Dimethylaniline0.1 eq (catalytic)Optional catalyst
Temperature100-110 °C (reflux)Ensure adequate ventilation
Reaction Time3-5 hoursMonitor by TLC

Step-by-Step Procedure:

  • In a reactor equipped with a reflux condenser and a calcium chloride guard tube, suspend 2-hydroxy-5-nitropyridine in phosphorus oxychloride.

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux (100-110 °C) and maintain for 3-5 hours.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it slowly onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the acidic solution with solid sodium carbonate or a concentrated sodium hydroxide solution until the pH is neutral.

  • The solid product, 2-chloro-5-nitropyridine, is collected by filtration, washed thoroughly with water, and dried. Recrystallization from ethanol or isopropanol can be performed for higher purity.[1]

Synthesis of Pyridine-2-thiol

Pyridine-2-thiol is prepared from 2-chloropyridine via a thionation reaction, typically using sodium hydrosulfide or thiourea followed by hydrolysis. The thiourea route is often preferred for its operational simplicity and the avoidance of handling gaseous hydrogen sulfide.[2]

Reagent/ParameterQuantity/ValueNotes
2-Chloropyridine1.0 eqStarting material
Thiourea1.1 eqSulfur source
Ethanol-Solvent
Sodium Hydroxide2.2 eqFor hydrolysis
TemperatureRefluxFor both steps
Reaction Time4-6 hours (thiourea addition), 2-3 hours (hydrolysis)Monitor by TLC

Step-by-Step Procedure:

  • Dissolve 2-chloropyridine and thiourea in ethanol and heat the mixture to reflux for 4-6 hours to form the isothiouronium salt.

  • After cooling slightly, add a solution of sodium hydroxide in water to the reaction mixture.

  • Heat the mixture to reflux for an additional 2-3 hours to effect hydrolysis.

  • Cool the reaction to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 5-6 to precipitate the pyridine-2-thiol.

  • Collect the product by filtration, wash with cold water, and dry.

Part 2: Synthesis of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine

With the key intermediates in hand, the final two steps involve a nucleophilic aromatic substitution followed by an oxidation reaction.

Synthesis of 2-(Pyridin-2-ylthio)-5-nitropyridine

This step involves the coupling of 2-chloro-5-nitropyridine with pyridine-2-thiol via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the 2-position of the pyridine ring towards nucleophilic attack.[3]

Reagent/ParameterQuantity/ValueNotes
2-Chloro-5-nitropyridine1.0 eqElectrophile
Pyridine-2-thiol1.05 eqNucleophile
Potassium Carbonate (K₂CO₃)1.5 eqBase
Dimethylformamide (DMF)-Solvent
Temperature80-90 °CTo ensure a reasonable reaction rate
Reaction Time4-6 hoursMonitor by TLC

Step-by-Step Procedure:

  • To a stirred suspension of potassium carbonate in DMF, add pyridine-2-thiol.

  • Stir the mixture at room temperature for 30 minutes to form the potassium thiolate salt.

  • Add 2-chloro-5-nitropyridine to the reaction mixture.

  • Heat the reaction to 80-90 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • The precipitated solid, 2-(pyridin-2-ylthio)-5-nitropyridine, is collected by filtration, washed with water, and dried.

Oxidation of 2-(Pyridin-2-ylthio)-5-nitropyridine to 5-Nitro-2-(pyridine-2-sulfonyl)pyridine

The final step is the oxidation of the sulfide intermediate to the target sulfone. For a scalable and selective process, using meta-chloroperoxybenzoic acid (m-CPBA) is a reliable method.[4][5] It is a commercially available and relatively stable oxidizing agent that provides clean conversion to the sulfone.

Reagent/ParameterQuantity/ValueNotes
2-(Pyridin-2-ylthio)-5-nitropyridine1.0 eqSubstrate
m-CPBA (70-77%)2.2-2.5 eqOxidizing agent
Dichloromethane (DCM)-Solvent
Temperature0 °C to room temperatureTo control the exotherm
Reaction Time2-4 hoursMonitor by TLC

Step-by-Step Procedure:

  • Dissolve 2-(pyridin-2-ylthio)-5-nitropyridine in dichloromethane in a reactor.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material and the sulfoxide intermediate.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 5-Nitro-2-(pyridine-2-sulfonyl)pyridine.

Final_Steps_Workflow A 2-Chloro-5-nitropyridine + Pyridine-2-thiol B SNAr Coupling (K2CO3, DMF, 80-90 °C) A->B C 2-(Pyridin-2-ylthio)-5-nitropyridine B->C D Oxidation (m-CPBA, DCM, 0 °C to RT) C->D E 5-Nitro-2-(pyridine-2-sulfonyl)pyridine D->E

Caption: Workflow for the final coupling and oxidation steps.

Data Summary

StepProductStarting Material(s)Key ReagentsTypical YieldPurity (by HPLC)
1.1.12-Amino-5-nitropyridine2-AminopyridineH₂SO₄, HNO₃85-90%>98%
1.1.22-Hydroxy-5-nitropyridine2-Amino-5-nitropyridineH₂SO₄, NaNO₂80-85%>99%
1.1.32-Chloro-5-nitropyridine2-Hydroxy-5-nitropyridinePOCl₃85-95%>99%
1.2Pyridine-2-thiol2-ChloropyridineThiourea, NaOH70-80%>98%
2.12-(Pyridin-2-ylthio)-5-nitropyridine2-Chloro-5-nitropyridine, Pyridine-2-thiolK₂CO₃, DMF80-90%>97%
2.25-Nitro-2-(pyridine-2-sulfonyl)pyridine2-(Pyridin-2-ylthio)-5-nitropyridinem-CPBA85-95%>99%

Safety Considerations

  • Nitration: The nitration of 2-aminopyridine is a highly exothermic reaction and requires strict temperature control to prevent runaway reactions and the formation of undesired byproducts.

  • Phosphorus Oxychloride: POCl₃ is corrosive and reacts violently with water. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • m-CPBA: meta-Chloroperoxybenzoic acid is a strong oxidizing agent and can be shock-sensitive. It should be handled with care and stored appropriately.

  • General Precautions: Standard laboratory safety practices should be followed throughout all procedures.

Conclusion

The synthetic route detailed in this application note provides a scalable and reliable method for the preparation of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine. By following the outlined protocols and considering the safety precautions, researchers and drug development professionals can efficiently produce this valuable intermediate for their synthetic needs. The use of well-established and scalable reactions ensures the robustness of this synthetic pathway for both laboratory and pilot-plant scale production.

References

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved from [Link]

  • Google Patents. (2020). CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS).
  • Ashdin Publishing. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug Design and Discovery.
  • Google Patents. (1986). EP0177907A1 - 2-Pyridine-thiol derivatives, processes for their preparation and pharmaceutical compositions containing them.
  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • ACS Publications. (1979). Synthesis of novel 3-(alkylthio)-2-halopyridines and related derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. Retrieved from [Link]

  • National Toxicology Program. (1996). 2-Chloropyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Homogeneous Oxidation of C–H bonds with m-CPBA Catalysed by a Co/Fe System. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Retrieved from [Link]

  • Google Patents. (1999). US5869678A - Oxidation of pyridine and derivatives.
  • Springer Nature. (2021). Mono-N-oxidation of heterocycle-fused pyrimidines. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Retrieved from [Link]

  • Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis. Retrieved from [Link]

  • Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • ResearchGate. (2025). Selective oxidation of pyridine to pyridine-N-oxide with hydrogen peroxide over Ti-MWW catalyst. Retrieved from [Link]

  • MDPI. (2021). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. Retrieved from [Link]

  • Chemistry Steps. (2021). Reactions of Thiols. Retrieved from [Link]

  • Magritek. (2024). ipso-Substitution Reaction of Nitro Group with Hydrogen in 5-Nitropyridines. Retrieved from [Link]

  • Prezi. (2025). Addition Reactions of Thiols. Retrieved from [Link]

  • Pearson+. (n.d.). Using an alkyl halide and a thiol as starting materials, how would you prepare the following thioether?. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the purification of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide practical, in-depth guidance in a question-and-answer format to assist you in achieving the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: My crude 5-Nitro-2-(pyridine-2-sulfonyl)pyridine appears as a discolored solid/oil. What are the likely impurities?

A1: The discoloration of your crude product often points to the presence of residual starting materials or byproducts from the synthetic route employed. The most common methods for synthesizing aryl sulfones involve either the oxidation of a corresponding sulfide or the coupling of a sulfonyl chloride with an aromatic partner.

Potential impurities could include:

  • Unreacted Starting Materials: Such as 5-nitro-2-pyridinethiol or a corresponding sulfonyl chloride derivative.

  • Oxidation Byproducts: If an oxidation route is used, partially oxidized species like sulfoxides could be present.

  • Isomeric Byproducts: Depending on the synthetic strategy, other positional isomers of the nitropyridine sulfone may have formed.[1]

  • Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., DMF, DMSO) and any excess reagents can also contribute to the impurity profile.

A preliminary purity assessment by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to understand the complexity of your crude mixture.

Q2: What is the recommended first step for purifying crude 5-Nitro-2-(pyridine-2-sulfonyl)pyridine?

A2: For most solid organic compounds, recrystallization is an excellent initial purification technique. It is a cost-effective and scalable method for removing a significant portion of impurities. The key to successful recrystallization is the selection of an appropriate solvent or solvent system.

Q3: How do I select a suitable solvent for the recrystallization of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine?

A3: An ideal recrystallization solvent should exhibit the following characteristics:

  • The compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Impurities should either be completely soluble or insoluble in the chosen solvent at all temperatures.

  • The solvent should be chemically inert towards your compound.

  • The solvent should have a relatively low boiling point for easy removal after crystallization.

Given the polar nature of the pyridine ring and the presence of nitro and sulfonyl groups, you should start by exploring polar solvents. Based on the solubility of similar nitro-aromatic compounds, good starting points for solvent screening would be:

  • Alcohols (e.g., ethanol, isopropanol)

  • Esters (e.g., ethyl acetate)

  • Ketones (e.g., acetone)

  • Aromatic hydrocarbons (e.g., toluene)

It is also worth investigating solvent mixtures, such as ethanol/water or ethyl acetate/hexanes, to fine-tune the solubility profile. A systematic approach to solvent screening is outlined in the troubleshooting guide below.

Troubleshooting Guides

Issue 1: Recrystallization yields are low or the product does not crystallize.

This is a common issue that can often be resolved by optimizing the recrystallization protocol.

Troubleshooting Steps:

  • Re-evaluate Solvent Choice: Your chosen solvent may be too good at dissolving the compound, even at low temperatures. If crystals do not form upon cooling, the solution may not be supersaturated.

    • Action: Try adding an anti-solvent (a solvent in which your compound is insoluble) dropwise to the cooled solution to induce precipitation. For example, if your compound is dissolved in ethanol, adding water as an anti-solvent could promote crystallization.

  • Induce Crystallization: If the solution is supersaturated but crystals are not forming, nucleation may be the rate-limiting step.

    • Action 1: Seeding. Add a very small crystal of pure 5-Nitro-2-(pyridine-2-sulfonyl)pyridine to the cooled solution.

    • Action 2: Scratching. Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

  • Concentrate the Solution: If the initial volume of solvent was too large, you may need to evaporate some of it to achieve supersaturation.

    • Action: Gently heat the solution to remove some of the solvent and then allow it to cool again.

Issue 2: The purity of my 5-Nitro-2-(pyridine-2-sulfonyl)pyridine does not improve significantly after recrystallization.

If recrystallization fails to remove certain impurities, it is likely that these impurities have very similar solubility profiles to your target compound. In such cases, column chromatography is the recommended next step.

Troubleshooting Protocol: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase. For a moderately polar compound like 5-Nitro-2-(pyridine-2-sulfonyl)pyridine, a normal-phase silica gel column is a good starting point.

Step-by-Step Guide to Developing a Column Chromatography Method:

  • TLC Analysis: Before running a column, it is crucial to determine the appropriate mobile phase (eluent) using TLC.

    • Procedure: Spot your crude material on a silica gel TLC plate and develop it in various solvent systems. A good starting point for the mobile phase is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

    • Goal: Aim for a solvent system that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.4. This generally provides good separation on a column.

  • Column Packing:

    • Properly packing the silica gel column is essential to avoid cracking or channeling, which can lead to poor separation. A slurry packing method is generally recommended.

  • Loading the Sample:

    • Dissolve your crude material in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing your compound onto a small amount of silica gel and then adding this to the top of the column.

  • Elution:

    • Begin eluting the column with the determined mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase). For closely eluting impurities, a shallow gradient of the polar solvent is often effective. For example, starting with 20% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate.[2]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify which fractions contain your purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified 5-Nitro-2-(pyridine-2-sulfonyl)pyridine.

Data Presentation

Table 1: Suggested Solvent Systems for TLC and Column Chromatography of Pyridine Sulfone Derivatives.

Solvent System (v/v)PolarityTypical Application
Hexanes / Ethyl Acetate (80:20 to 50:50)Low to MediumGood starting point for many pyridine sulfones.[2]
Dichloromethane / Methanol (98:2 to 90:10)Medium to HighUseful for more polar compounds or to improve solubility.
Toluene / Acetone (90:10 to 70:30)MediumAlternative non-halogenated solvent system.

Experimental Workflows

Workflow for Purification Method Selection

Purification_Workflow start Crude 5-Nitro-2-(pyridine-2-sulfonyl)pyridine recrystallization Attempt Recrystallization start->recrystallization check_purity1 Check Purity (TLC/HPLC) recrystallization->check_purity1 is_pure1 Is Purity >95%? check_purity1->is_pure1 column_chrom Perform Column Chromatography is_pure1->column_chrom No final_product Pure Product is_pure1->final_product Yes check_purity2 Check Purity of Fractions column_chrom->check_purity2 is_pure2 Are Fractions Pure? check_purity2->is_pure2 is_pure2->column_chrom No, re-optimize combine_fractions Combine Pure Fractions & Evaporate is_pure2->combine_fractions Yes combine_fractions->final_product

Caption: Decision workflow for purifying 5-Nitro-2-(pyridine-2-sulfonyl)pyridine.

Workflow for Column Chromatography Protocol

Column_Chromatography_Workflow start Impure Product tlc Develop TLC Method (Find Rf ≈ 0.3) start->tlc pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Sample (Dry or Wet) pack_column->load_sample elute Elute with Mobile Phase (Isocratic or Gradient) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Step-by-step workflow for column chromatography purification.

References

  • MDPI.

  • Solubility of Things.

  • National Center for Biotechnology Information.

  • ResearchGate.

  • BenchChem.

  • BenchChem.

  • BenchChem.

  • Occupational Safety and Health Administration.

  • ChemRxiv.

  • USBio.

Sources

Troubleshooting solubility issues with 5-Nitro-2-(pyridine-2-sulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility & Stability Protocols

Document ID: TS-NPSP-SOL-05 | Version: 2.1 | Status: Active

Executive Summary

5-Nitro-2-(pyridine-2-sulfonyl)pyridine is a specialized bis-heteroaryl sulfone often utilized as an electrophilic probe or a scaffold in medicinal chemistry. Its structural rigidity, combined with the electron-withdrawing nitro and sulfonyl groups, creates a high lattice energy barrier that resists dissolution in standard aqueous buffers.

Critical Warning: This compound is not merely "hard to dissolve"; it is chemically reactive. The sulfonyl moiety activates the pyridine ring toward Nucleophilic Aromatic Substitution (


). Dissolving this compound in nucleophilic solvents (e.g., Methanol, Ethanol, unbuffered water) can lead to rapid degradation, often mistaken for solubility issues. 

Part 1: Solubility Diagnostic Matrix

Before attempting dissolution, consult the Solvent Compatibility Table. Data is derived from structural analogs (bis-pyridyl sulfones) and functional group reactivity profiles.

Table 1: Solvent Compatibility & Solubility Potential
Solvent ClassRecommended SolventsSolubility PotentialRisk Profile
Polar Aprotic (Primary) DMSO, DMF, DMAc High (>50 mM)Low. Best for stock solutions. Stable for short-term storage at -20°C.
Polar Aprotic (Secondary) Acetonitrile, AcetoneModerateLow. Good for intermediate dilutions, but volatility may cause concentration shifts.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighLow. Useful for synthesis/extraction, not biological assays.
Protic (Alcohols) Methanol, EthanolVariable CRITICAL RISK. The solvent may act as a nucleophile, displacing the sulfonyl group (solvolysis). Avoid.
Aqueous Water, PBS, TRISVery Low (<100 µM)High. Compound will precipitate immediately without a co-solvent. High pH promotes hydrolysis.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: "The compound forms a cloudy suspension in my aqueous buffer."

Diagnosis: This is a classic "Crash-Out" event. The compound is highly lipophilic (LogP > 0) and possesses high crystallinity due to


-

stacking between the electron-deficient pyridine rings.

The Fix: The "Step-Down" Dilution Protocol Do not add powder directly to water. You must disrupt the crystal lattice using a primary organic solvent first.

  • Prepare Stock: Dissolve 5-Nitro-2-(pyridine-2-sulfonyl)pyridine in anhydrous DMSO at 100x your final desired concentration (e.g., 10 mM stock for a 100 µM assay).

    • Tip: Sonicate for 30-60 seconds at 25°C to ensure complete solvation.

  • Intermediate Step (Optional but Recommended): If the final aqueous buffer is sensitive to DMSO "plumes" (local precipitation), dilute the stock 1:10 into Acetonitrile first.

  • Final Addition: Add the stock solution to the aqueous buffer while vortexing the buffer .

    • Correct: Dropwise addition of DMSO stock

      
       Vortexing Buffer.
      
    • Incorrect: Adding Buffer

      
       DMSO stock (Causes immediate irreversible aggregation).
      
Issue 2: "I dissolved it in Methanol, but the LC-MS shows a different mass."

Diagnosis: You have likely triggered an unintended Nucleophilic Aromatic Substitution (


) .
The sulfonyl group at the C-2 position makes the pyridine ring highly electrophilic. In the presence of methanol (a nucleophile), the sulfonyl group acts as a leaving group, converting your compound into 2-methoxy-5-nitropyridine .

The Fix:

  • Immediate Action: Switch to Acetonitrile or DMSO for all stock preparations.

  • Rule of Thumb: Avoid all protic solvents (R-OH, R-NH2) in the stock phase unless the reaction is intended.

Issue 3: "The solution turned yellow/orange after 24 hours in water."

Diagnosis: Hydrolytic Instability. While sulfones are generally stable, the 2-pyridyl position activated by a nitro group is susceptible to hydrolysis at neutral-to-basic pH, releasing the sulfinate and generating the hydroxypyridine derivative (which often exhibits pH-dependent color changes).

The Fix:

  • pH Control: Maintain pH < 7.5. The electrophilicity of the pyridine ring increases susceptibility to hydroxide attack (

    
    ) at higher pH.
    
  • Fresh Preparation: Prepare aqueous working solutions immediately before use. Do not store aqueous dilutions overnight.

Part 3: Mechanistic Visualization

The following diagram illustrates the decision logic for handling 5-Nitro-2-(pyridine-2-sulfonyl)pyridine, highlighting the critical divergence between "Solubility" and "Stability."

SolubilityLogic Start User Goal: Dissolve 5-Nitro-2-(pyridine-2-sulfonyl)pyridine SolventChoice Select Solvent Start->SolventChoice DMSO DMSO / DMF (Polar Aprotic) SolventChoice->DMSO Recommended Alcohol Methanol / Ethanol (Nucleophilic) SolventChoice->Alcohol Avoid Water Water / Buffer (Aqueous) SolventChoice->Water Direct Addition Success Stable Stock Solution (Ready for Dilution) DMSO->Success Reaction FAILURE: S_NAr Reaction (Product Degradation) Alcohol->Reaction Solvolysis Risk Precip FAILURE: Aggregation (Crash-out) Water->Precip High Lattice Energy Success->Water Dilute < 1% v/v (Vortexing)

Figure 1: Decision tree for solvent selection. Note the critical failure point when using alcohols due to chemical reactivity.

Part 4: Validated Experimental Protocol

Standard Operating Procedure (SOP): Preparation of 10 mM Stock

Materials:

  • Compound: 5-Nitro-2-(pyridine-2-sulfonyl)pyridine (Purity >95%)

  • Solvent: Anhydrous DMSO (Grade: Molecular Biology/Cell Culture,

    
    99.9%)
    
  • Vessel: Amber glass vial (protect from light)

Procedure:

  • Weighing: Weigh 3.0 mg of compound into the amber vial.

    • Note: MW

      
       265.24  g/mol  (Estimate based on formula 
      
      
      
      ). Verify exact batch MW.
  • Solvent Addition: Add 1.13 mL of Anhydrous DMSO.

  • Dissolution:

    • Seal the vial tightly.

    • Sonicate in a water bath at room temperature (20-25°C) for 60 seconds .

    • Visual Check: Solution should be clear and slightly yellow. If particles remain, warm gently to 37°C for 2 minutes, then vortex.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C. Do not freeze-thaw more than 3 times.

References

  • Royal Society of Chemistry. Substitution reactions of 5-nitropyridine-2-sulfonic acid.[1] (Mechanistic insight into sulfonate displacement). [Link]

  • PubChem. Sulfonyl pyridine Structure and Properties. [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The preparation of 5-nitro-2-(pyridine-2-sulfonyl)pyridine (CAS 62404-58-4) is a critical synthetic sequence involving a nucleophilic aromatic substitution (S_NAr) followed by a chemoselective oxidation[1]. While conceptually straightforward, researchers frequently encounter yield-limiting side reactions—namely, substrate hydrolysis and disulfide formation in the first step, and competitive N-oxidation in the second.

This guide provides field-proven causality, troubleshooting FAQs, and self-validating protocols to ensure high-purity synthesis and minimize kinetic traps.

Reaction Workflow & Competing Pathways

SynthesisWorkflow SM Starting Materials: 2-Chloro-5-nitropyridine + Pyridine-2-thiol Int Intermediate: 5-Nitro-2-(pyridin-2-ylthio)pyridine SM->Int S_NAr (K2CO3, DMF) Side1 Side Reaction 1: Disulfide Formation & Hydrolysis SM->Side1 O2 / H2O exposure Prod Target Product: 5-Nitro-2-(pyridine-2-sulfonyl)pyridine Int->Prod Selective Oxidation (H2O2 / Na2WO4) Side2 Side Reaction 2: Pyridine N-Oxidation & Incomplete Sulfoxide Int->Side2 Uncontrolled Oxidation (Excess mCPBA)

Figure 1: Synthesis workflow and side reactions for 5-Nitro-2-(pyridine-2-sulfonyl)pyridine.

Troubleshooting FAQs

Part A: The S_NAr Step (Thioether Formation)

Q: Why is my S_NAr reaction yielding 5-nitropyridin-2-ol instead of the desired thioether? A: 2-Chloro-5-nitropyridine is highly activated toward nucleophilic aromatic substitution due to the strongly electron-withdrawing nitro group, which stabilizes the Meisenheimer complex intermediate[1]. If your base (e.g.,


) is wet or your solvent (DMF) contains moisture, hydroxide ions will outcompete the thiolate, leading to rapid hydrolysis of the starting material.
Causality & Solution: Water acts as a highly competitive nucleophile. Ensure strict anhydrous conditions by using anhydrous DMF and oven-dried 

.

Q: I observe a significant amount of 2,2'-dipyridyl disulfide during the S_NAr step. How do I prevent this? A: Pyridine-2-thiol exists in tautomeric equilibrium with pyridine-2-thione and is highly prone to oxidative dimerization to form a disulfide in the presence of trace oxygen and base. Causality & Solution: The thiolate anion is easily oxidized by ambient


. Degas your solvents by sparging with argon or nitrogen for 15 minutes prior to the reaction, and maintain a strict inert atmosphere throughout the S_NAr step.
Part B: The Oxidation Step (Sulfone Formation)

Q: During the oxidation step, mass spectrometry shows M+16 and M+32 peaks beyond the desired sulfone mass. What are these? A: These correspond to N-oxide formation. While the 5-nitropyridine ring is highly electron-deficient and resists N-oxidation, the unsubstituted pyridine ring (derived from pyridine-2-thiol) retains its electron density. This makes its nitrogen lone pair a prime target for electrophilic peracids like mCPBA[2]. Causality & Solution: mCPBA lacks strict chemoselectivity between sulfur and nitrogen lone pairs. Switch to a chemoselective oxidation system, such as tungstate-catalyzed hydrogen peroxide oxidation (


 / 

), which is highly selective for sulfur over nitrogen[3].

Q: I am using mCPBA, but the reaction stalls at the sulfoxide intermediate. How do I push it to the sulfone without causing N-oxidation? A: The first oxidation (sulfide to sulfoxide) is kinetically fast, but the second step (sulfoxide to sulfone) is much slower because the sulfur atom becomes electron-deficient. Pushing the reaction with excess mCPBA or elevated temperatures inevitably leads to N-oxidation[2]. Causality & Solution: If mCPBA must be used, perform the reaction at 0 °C to room temperature with exactly 2.1-2.2 equivalents, monitoring closely by LCMS. However, utilizing transition metal catalysts like Mo(VI) or W(VI) with


 is fundamentally a better approach for avoiding this kinetic trap[4].

Quantitative Data: Oxidation Condition Comparison

Summarizing the efficacy of various oxidants for the conversion of 2-pyridyl sulfides to sulfones:

Oxidant SystemEquivalentsTemp (°C)Chemoselectivity (S vs N)Sulfone Yield (%)Primary Side Product
mCPBA 2.525Low40-50%Pyridine N-oxides
mCPBA 1.00High (for Sulfoxide)< 5%Sulfoxide (Stalled)
Oxone 3.00 to 25Moderate-High70-85%Trace N-oxide

/

3.0 / 0.0525 to 50Very High> 90%None (Clean conversion)

Step-by-Step Experimental Protocols

Protocol 1: Anhydrous S_NAr Synthesis of 5-Nitro-2-(pyridin-2-ylthio)pyridine

Self-Validating Check: The reaction mixture should transition from a pale suspension to a vibrant yellow/orange solution as the thiolate reacts.

  • Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Add 2-chloro-5-nitropyridine (1.0 eq) and oven-dried, finely powdered

    
     (1.5 eq).
    
  • Suspend the solids in anhydrous, argon-sparged DMF (0.2 M concentration).

  • In a separate dry vial, dissolve pyridine-2-thiol (1.05 eq) in a minimum amount of degassed DMF. Add this solution dropwise to the reaction mixture at 0 °C to control the exotherm.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1; the product is highly UV-active).

  • Quench the reaction by pouring it into vigorously stirred ice-cold water. The thioether intermediate will precipitate. Filter, wash thoroughly with distilled water to remove DMF/salts, and dry under high vacuum.

Protocol 2: Chemoselective Tungstate-Catalyzed Oxidation to Sulfone

Self-Validating Check: Tungstate (


) reacts with 

to form peroxotungstate species, which selectively attack the electrophilic sulfur without touching the nitrogen lone pairs.
  • Dissolve 5-nitro-2-(pyridin-2-ylthio)pyridine (1.0 eq) in a mixture of Methanol and Ethyl Acetate (1:1 v/v, 0.1 M).

  • Add Sodium tungstate dihydrate (

    
    , 0.05 eq)[3].
    
  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add 30% aqueous

    
     (3.0 eq) dropwise over 15 minutes to prevent rapid decomposition of the peroxide[4].
    
  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Critical Quench: Verify the absence of residual peroxide using starch-iodide paper. Quench any remaining peroxide by adding saturated aqueous

    
     until the test is negative.
    
  • Extract the aqueous layer with EtOAc, wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo to yield the pure sulfone.
    

References

  • Title: 5-Nitro-2-(pyridine-2-sulfonyl)pyridine | 62404-58-4 | Benchchem Source: Benchchem URL: 1

  • Title: Synthesis of N-Alkylpyridin-4-ones and Thiazolo[3,2-a]pyridin-5-ones through Pummerer-Type Reactions Source: ACS Publications URL: 2

  • Title: Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI) Salt as Catalyst Source: ResearchGate URL: 4

  • Title: Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides Source: PMC (NIH) URL: 3

Sources

Technical Support Center: Crystallization of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-NPSP-2026-01 Version: 1.0 Last Updated: February 28, 2026

Introduction

Welcome to the technical support center for the crystallization of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine (NPSP). This guide is designed for researchers, chemists, and pharmaceutical scientists who are working to isolate and purify NPSP in a crystalline form. Achieving a consistent and high-quality crystalline solid is paramount for ensuring product stability, purity, and reliable performance in downstream applications.

The unique molecular structure of NPSP, featuring a nitro group, a sulfonyl linker, and two pyridine rings, presents specific challenges and opportunities in crystallization. This document provides a structured, question-and-answer-based approach to troubleshoot common issues and optimize your crystallization protocols. The methodologies described herein are grounded in fundamental principles of crystallization science and are supported by authoritative references.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common problems encountered during the crystallization of NPSP and similar nitroaromatic, sulfonyl-containing heterocyclic compounds.

Q1: I'm not getting any crystals. My compound remains fully dissolved even after cooling. What should I do?

Answer: This is a classic case of either excessive solvent use or choosing a solvent in which the compound is too soluble. The solution is not sufficiently supersaturated to induce nucleation.

Causality & Rationale: Crystallization occurs when a solution becomes supersaturated, meaning it contains more dissolved solute than it can theoretically hold at a given temperature.[1] If the concentration of NPSP is below the saturation point at the final temperature, it will remain in solution. The goal is to find a solvent system where NPSP is highly soluble at an elevated temperature but sparingly soluble at a lower temperature.

Troubleshooting Steps:

  • Reduce Solvent Volume: If you are confident in your solvent choice, gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Then, attempt the cooling cycle again.

  • Introduce an Anti-Solvent: If reducing volume is impractical, consider adding an "anti-solvent"—a solvent in which NPSP is insoluble but which is miscible with your primary solvent.[2][3] Add the anti-solvent dropwise to the solution at a constant temperature until turbidity (cloudiness) persists, then add a small amount of the primary solvent to redissolve the precipitate slightly before slow cooling.

  • Induce Nucleation: If the solution appears supersaturated but no crystals form, try the following:

    • Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod.[4] The microscopic glass fragments can act as nucleation sites.

    • Seeding: If you have a previous batch of NPSP crystals, add a single, tiny crystal to the supersaturated solution to act as a template for growth.[4]

  • Re-evaluate Solvent Choice: Your solvent may be too effective. Consult a solvent property table and select a solvent with a slightly different polarity or hydrogen bonding capability in which NPSP is less soluble.[5]

Q2: My compound "oiled out" instead of crystallizing. How can I fix this?

Answer: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline phase. This happens when the solution becomes supersaturated at a temperature that is above the melting point of the solid form in that specific solvent environment.[6]

Causality & Rationale: The presence of impurities can depress the melting point of your compound, making it more prone to oiling out. Furthermore, very high levels of supersaturation, often caused by cooling the solution too quickly, can favor the formation of a metastable oil over an ordered crystal lattice.[6]

Troubleshooting Steps:

  • Re-heat and Dilute: Place the flask back on the heat source, re-dissolve the oil, and add a small amount (10-20% more) of the primary solvent.[6] This reduces the supersaturation level, meaning the solution will need to cool to a lower temperature before precipitation begins, hopefully below the compound's melting point.

  • Slow Down the Cooling Rate: Rapid cooling is a primary cause of oiling out. After dissolving the compound, allow the flask to cool to room temperature on the benchtop, insulated if necessary, before moving it to a colder environment like a refrigerator or ice bath. A slower cooling rate gives molecules more time to orient themselves into a crystal lattice.

  • Change the Solvent System: Try a lower-boiling point solvent. This often correlates with a lower temperature required for dissolution, which can help avoid the temperature range where oiling out occurs. Alternatively, using a solvent mixture can sometimes modify the solubility curve favorably.

Q3: My yield is very low, even though I see crystal formation.

Answer: A low yield typically indicates that a significant portion of your compound remains dissolved in the mother liquor after the crystallization process is complete.

Causality & Rationale: The final yield is dictated by the solubility of the compound at the final, coldest temperature of the process. If NPSP has substantial solubility in the chosen solvent even at low temperatures, the recovery will be poor.[1] Additionally, using an excessive amount of solvent to dissolve the compound initially will result in more product being lost to the mother liquor.[6]

Troubleshooting Steps:

  • Optimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution becomes saturated as quickly as possible upon cooling.

  • Maximize Cooling: Ensure the solution has reached its final, coldest temperature and has been held there for a sufficient duration to allow for maximum precipitation. Consider moving from an ice bath (0 °C) to a freezer or a specialized low-temperature bath if the compound's properties and solvent allow.

  • Change the Solvent or Use an Anti-Solvent:

    • Find a solvent where NPSP solubility is lower at cold temperatures.

    • After cooling, carefully add an anti-solvent to the mother liquor to precipitate more of the dissolved product.[7] Be aware that this second crop of crystals may be less pure than the first.

  • Check the pH: For compounds with ionizable groups like pyridine, the pH of the solution can dramatically affect solubility. Ensure the pH is at a point where the compound is in its least soluble, neutral form.[5]

Q4: The crystals are very fine needles or an agglomerated powder. How can I grow larger, more defined crystals?

Answer: The formation of very small crystals or powders is typically a result of rapid, uncontrolled nucleation at a high level of supersaturation.[3] When many nuclei form at once, they compete for the available solute, resulting in limited growth for each individual crystal.

Causality & Rationale: Crystal growth is a two-step process: nucleation (the formation of new crystal seeds) and growth (the addition of molecules to existing seeds). To obtain large crystals, the rate of growth should dominate over the rate of nucleation. This is achieved at lower levels of supersaturation.

Troubleshooting Steps:

  • Reduce Supersaturation Rate:

    • Cool Slower: This is the most critical factor. Use a dewar or an insulated bath to slow the cooling process dramatically.

    • Use More Solvent: Start with a slightly more dilute solution (e.g., 5-10% more solvent than the minimum required). This lowers the temperature at which saturation is reached, slowing nucleation.[6]

  • Use Vapor Diffusion: This is an excellent technique for growing high-quality single crystals from small amounts of material. Dissolve your compound in a small vial using a relatively volatile "good" solvent. Place this open vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent). The poor solvent will slowly diffuse into the good solvent, gradually inducing crystallization under very controlled conditions.[5]

  • Slurry/Aging: If you have a powder, you can sometimes improve its crystallinity by creating a slurry in a solvent where it is only slightly soluble. Stirring this slurry for an extended period (hours to days) at a constant temperature allows the system to reach thermodynamic equilibrium, often resulting in the growth of larger, more stable crystals. This is also a technique used to investigate polymorphism.[8]

Key Experimental Protocols

Protocol 1: Optimized Cooling Crystallization

This protocol is designed to maximize crystal size and purity by carefully controlling the rate of cooling.

Methodology:

  • Solvent Selection: Choose a solvent in which NPSP has high solubility near the solvent's boiling point and low solubility at or below room temperature (see Table 1).

  • Dissolution: Place the crude NPSP solid in an Erlenmeyer flask with a stir bar. Add the selected solvent portion-wise while heating and stirring until the solid is completely dissolved. Add an extra 5% volume of solvent to prevent premature crashing.

  • Slow Cooling Stage 1 (Hot to Ambient): Remove the flask from the heat source, cover it, and place it on a cork ring or insulated pad. Allow it to cool undisturbed to room temperature. This slow cooling is critical for forming a small number of initial nuclei.

  • Slow Cooling Stage 2 (Ambient to Cold): Once at room temperature, place the flask into a large, insulated container (like a dewar) filled with cold water or an ice bath. Do not place it directly into a freezer. This ensures a gradual temperature decrease.

  • Isolation: Once crystallization is complete, collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum at a temperature well below the solvent's boiling point.

Protocol 2: Anti-Solvent Crystallization

This method is effective when a suitable single solvent for cooling crystallization cannot be found.[9]

Methodology:

  • Solvent/Anti-Solvent Selection: Dissolve NPSP in a minimum amount of a "good" solvent (high solubility). Select a miscible "anti-solvent" in which NPSP is very poorly soluble (see Table 1).

  • Addition: While stirring the NPSP solution at a constant temperature, add the anti-solvent dropwise using a syringe pump for a consistent, slow addition rate.

  • Endpoint: Continue adding the anti-solvent until the solution becomes persistently turbid. This indicates the onset of nucleation.

  • Growth Phase: Stop the anti-solvent addition and allow the solution to stir for several hours to allow the crystals to grow.

  • Isolation & Drying: Collect and dry the crystals as described in Protocol 1.

Data & Visualization

Table 1: Suggested Solvent Systems for NPSP Crystallization

This table provides a starting point for solvent screening, based on general principles for nitroaromatic and sulfonyl compounds. Experimental verification is required.

SolventClassBoiling Point (°C)Polarity IndexRole / Rationale
Acetone Ketone565.1Good initial solvent for dissolving polar compounds. Can be used in a mixture with an anti-solvent like hexane.
Acetonitrile Nitrile825.8Often a good choice for compounds with nitro groups due to dipole-dipole interactions.
Ethanol Alcohol (Protic)784.3Can form hydrogen bonds, potentially leading to different crystal packing (polymorphs). Good for cooling.
Ethyl Acetate Ester774.4Medium polarity solvent, often provides a good balance of solubility for cooling crystallization.
Toluene Aromatic1112.4Non-polar; could be an effective anti-solvent when NPSP is dissolved in a polar solvent like Acetone or DMF.
Heptane/Hexane Aliphatic98 / 690.1Very non-polar; classic choice as an anti-solvent.[2][3]
Water Protic (Polar)10010.2Likely an anti-solvent. The presence of two pyridine rings may confer slight aqueous solubility.[10]
Diagrams

TroubleshootingWorkflow cluster_sol1 Solution Path for 'No Crystals' cluster_sol2 Solution Path for 'Oiling Out' cluster_sol3 Solution Path for 'Poor Quality' start Start: Crystallization Experiment q1 Problem: No Crystals Form start->q1 Issue Detected q2 Problem: Compound Oils Out start->q2 Issue Detected q3 Problem: Poor Crystal Quality (Needles/Powder) start->q3 Issue Detected sol1a 1. Reduce Solvent Volume q1->sol1a sol2a 1. Re-heat and Dilute q2->sol2a sol3a 1. Slow Cooling Rate q3->sol3a sol1b 2. Add Anti-Solvent sol1a->sol1b If ineffective sol1c 3. Induce Nucleation (Scratch/Seed) sol1b->sol1c If ineffective end_node Result: Optimized Crystals sol1c->end_node Success sol2b 2. Slow Down Cooling Rate sol2a->sol2b If ineffective sol2c 3. Change Solvent sol2b->sol2c If ineffective sol2c->end_node Success sol3b 2. Use Vapor Diffusion sol3a->sol3b If ineffective sol3c 3. Use Slurry/Aging sol3b->sol3c If ineffective sol3c->end_node Success

Caption: General troubleshooting workflow for common crystallization issues.

AntiSolventProcess cluster_setup Step 1: Initial State cluster_process Step 2: Controlled Addition cluster_result Step 3: Outcome sol_initial NPSP dissolved in 'Good' Solvent (S1) mixing Slow, dropwise addition of S2 into S1 sol_initial->mixing as_initial Anti-Solvent (S2) (NPSP is insoluble) as_initial->mixing supersat Supersaturation is induced mixing->supersat nucleation Nucleation & Crystal Growth supersat->nucleation

Caption: Logical flow of an anti-solvent crystallization process.

References

  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). Research Journal of Pharmacy and Technology. [Link]

  • Antisolvent Crystallization. (n.d.). Resource for Chemistry, Society and Education. [Link]

  • Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Weingaertner, D. A., et al. (2006). Processes involving the use of antisolvent crystallization.
  • (PDF) Anti-Solvent Crystallization. (2018). ResearchGate. [Link]

  • What should I do if crystallisation does not occur? (2017). Quora. [Link]

  • Guide for crystallization. (n.d.). University of Geneva. [Link]

  • Coles, S. J., et al. (2006). Unexpected Polymorphism in Nitroanilines. University of Southampton ePrints. [Link]

  • Recrystallization Lab Report Organic Chemistry. (n.d.). Welcome Home Vets of NJ. [Link]

  • Advice for Crystallization. (n.d.). Universität Potsdam. [Link]

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Stability of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

This is an automated response from the Advanced Reagent Support Center .

Ticket ID: #STAB-5N2PSP-001 Subject: Technical Guide: Stability of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine in Acidic Media Status: Resolved Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

5-Nitro-2-(pyridine-2-sulfonyl)pyridine is a high-reactivity electrophile belonging to the class of bis-heteroaryl sulfones . It is primarily utilized as a cysteine-selective probe or reagent for introducing the 5-nitropyridine scaffold via Nucleophilic Aromatic Substitution (


).

Core Stability Verdict: The compound exhibits conditional instability in acidic media. While the sulfonyl linkage itself is chemically robust, the electron-deficient 5-nitropyridine ring renders the C2-position highly susceptible to nucleophilic attack. In aqueous acidic conditions, protonation of the pyridine nitrogen dramatically accelerates hydrolysis, leading to the irreversible formation of 5-nitro-2-pyridone and pyridine-2-sulfinic acid .

Mechanism of Degradation

To troubleshoot stability issues, you must understand the driving force behind the degradation. This is not a random decomposition but a specific, acid-catalyzed nucleophilic substitution.

The Acid-Activation Pathway
  • Protonation: The pyridine nitrogen (pKa ~2–3) is protonated by the acid (

    
    ). This pulls electron density away from the ring, making the C2 carbon hyper-electrophilic.
    
  • Nucleophilic Attack: Water (acting as a weak nucleophile) attacks the C2 position.

  • Displacement: The sulfonyl group acts as a leaving group (as pyridine-2-sulfinic acid).

  • Tautomerization: The resulting intermediate tautomerizes to the stable 5-nitro-2-pyridone.

Hydrolysis Start 5-Nitro-2-(pyridine-2-sulfonyl)pyridine Protonation N-Protonation (Activation) Start->Protonation + H+ (Acid) Attack Nucleophilic Attack (by H2O) Protonation->Attack Rate Limiting Step Transition Meisenheimer-like Complex Attack->Transition Products 5-Nitro-2-pyridone + Pyridine-2-sulfinic acid Transition->Products - H+

Caption: Figure 1. Acid-catalyzed hydrolysis pathway of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine.

Stability Data & Thresholds

The following table summarizes the compound's stability profile across common laboratory acidic conditions.

ConditionSolvent SystemStability RatingObserved Half-Life (

)
Recommendation
Mild Acid (pH 4–6) Aqueous BufferModerate > 24 HoursSafe for short-term handling/LC-MS.
Strong Acid (pH < 2) 0.1M HCl / H₂OLow < 4 HoursAvoid. Rapid hydrolysis to pyridone.
Anhydrous Acid TFA / DCMHigh > 48 HoursSafe. Absence of water prevents hydrolysis.
Lewis Acid AlCl₃ / DCMModerate VariableRisk of complexation; test on small scale.

Critical Note: The presence of water is the key determinant. In anhydrous trifluoroacetic acid (TFA), the compound is relatively stable because there is no nucleophile to displace the sulfonyl group. In aqueous TFA, degradation occurs within hours.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned from colorless to yellow upon adding acid. What happened?

Diagnosis: Hydrolysis has occurred.[1][2] Explanation: The starting material is typically colorless or pale off-white. The hydrolysis product, 5-nitro-2-pyridone , is a distinct yellow solid due to the extended conjugation of the nitro group with the amide-like lactam structure. Solution: Check the water content of your acid. If using HCl in dioxane/ether, ensure it is strictly anhydrous.

Q2: Can I use this compound for cysteine labeling in acidic buffers (pH 4-5)?

Answer: Yes, but time is a factor. Protocol:

  • Prepare the stock solution in anhydrous DMSO or DMF .

  • Add to the acidic buffer immediately prior to use.

  • Limit the reaction time to < 2 hours if possible.

  • Why? At pH 4-5, the rate of S_NAr with the thiol (cysteine) is significantly faster than the rate of hydrolysis by water. However, overnight incubation will lead to significant background hydrolysis.

Q3: I see two peaks in my LC-MS after storing the sample in 0.1% Formic Acid. What are they?

Analysis:

  • Peak A (Parent): 5-Nitro-2-(pyridine-2-sulfonyl)pyridine.

  • Peak B (Degradant): 5-Nitro-2-pyridone (Mass: ~140 Da).

  • Peak C (Leaving Group): Pyridine-2-sulfinic acid (often elutes in the solvent front or is not detected in positive mode). Fix: Do not store samples in aqueous acidic mobile phases. Inject immediately after dilution, or use a neutral diluent (Acetonitrile/Water).

Validated Experimental Protocols

Protocol A: Stability Assessment via HPLC

Use this protocol to verify the integrity of your specific batch before critical experiments.

  • Preparation: Dissolve 1 mg of compound in 100 µL DMSO.

  • Challenge: Dilute 10 µL of stock into 990 µL of 10% Aqueous Acetic Acid .

  • Incubation: Hold at 25°C.

  • Sampling: Inject onto HPLC at

    
    , 
    
    
    
    , and
    
    
    .
  • Detection: Monitor Absorbance at 254 nm and 300 nm (Nitro group absorption).

  • Pass Criteria: >95% Parent peak area retention at

    
    .
    
Protocol B: Quenching Reactions

If you are using this reagent to label proteins or peptides, you must stop the reaction without destroying the label.

  • Do NOT use: Strong aqueous acids (HCl) or bases (NaOH).

  • Recommended Quench: Add a large excess (10 eq) of a sacrificial thiol (e.g.,

    
    -Mercaptoethanol  or DTT ).
    
  • Mechanism: The thiol reacts rapidly with the remaining reagent, consuming it instantly and preventing further non-specific modification or slow hydrolysis.

References

  • Nielsen, A. L., et al. (2020). "2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles." Journal of the American Chemical Society.[3]

    • Establishes the S_NAr reactivity mechanism and the use of nitro-substitution to tune electrophilicity.
  • Bollong, M. J., et al. (2016). "Small molecule probes of the KEAP1-NRF2 pathway." ACS Chemical Biology. Provides context on the stability of sulfonyl-pyridine probes in biological buffers.
  • Il'yasov, A. V., et al. (2005). "Equilibrium and kinetics of hydrolysis of nitropyridines." Russian Chemical Bulletin. Fundamental physical organic chemistry data describing the hydrolytic instability of electron-deficient nitropyridines.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of a Substituted Pyridine

5-Nitro-2-(pyridine-2-sulfonyl)pyridine is a molecule of interest due to its combination of two distinct pyridine rings linked by a sulfonyl group, with one ring being further functionalized with a nitro group. The pyridine moiety is a cornerstone in medicinal chemistry, and understanding the electronic effects of substituents is paramount for predicting molecular behavior.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and indispensable tool for the unambiguous structural elucidation of such molecules.[2] This guide will dissect the ¹H NMR spectrum of the title compound, leveraging comparative data to provide a robust and well-supported analysis.

Predicted ¹H NMR Spectrum of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine

While a publicly available experimental spectrum for 5-Nitro-2-(pyridine-2-sulfonyl)pyridine is not readily found, a detailed prediction can be made based on established principles of NMR spectroscopy and data from analogous compounds. The expected spectrum will exhibit distinct signals for the protons on both pyridine rings, influenced by the electron-withdrawing nature of the sulfonyl and nitro groups.

The protons on a pyridine ring typically resonate in the downfield region of the ¹H NMR spectrum due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.[2] The α-protons (adjacent to the nitrogen) are the most deshielded, followed by the γ-proton, and then the β-protons.[2]

For the 5-nitropyridine ring:

  • H-6' : This proton is ortho to the sulfonyl group and meta to the nitro group. The sulfonyl group is strongly electron-withdrawing, causing a significant downfield shift.

  • H-4' : This proton is para to the sulfonyl group and ortho to the nitro group. The nitro group's potent electron-withdrawing effect will also cause a substantial downfield shift.

  • H-3' : This proton is meta to both the sulfonyl and nitro groups and is expected to be the most upfield of the protons on this ring.

For the pyridine-2-sulfonyl ring:

  • H-6 : This proton is ortho to the nitrogen and will be the most downfield proton on this ring.

  • H-3, H-4, H-5 : These protons will appear in the typical aromatic region for a 2-substituted pyridine, with their precise chemical shifts and coupling patterns determined by their relative positions.

Comparative Spectral Analysis

To substantiate our predictions, we will compare the expected spectral features of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine with known, structurally related compounds.

Unsubstituted Pyridine

The foundational compound, pyridine, provides a baseline for understanding the chemical shifts of the protons on the aromatic ring. In D₂O, the protons of pyridine resonate at approximately δ 8.52 (H-2, H-6), δ 7.46 (H-3, H-5), and δ 7.88 (H-4) ppm.[3] This establishes the general downfield location of pyridine protons.

2-Substituted Pyridines

The introduction of a substituent at the 2-position breaks the symmetry of the pyridine ring, resulting in distinct signals for each proton.[4] The substituent's electronic nature (electron-donating or electron-withdrawing) will influence the chemical shifts of the remaining protons. A sulfonyl group, being strongly electron-withdrawing, is expected to deshield the remaining protons on the ring.

5-Nitropyridines

The presence of a nitro group at the 5-position significantly impacts the electronic environment of the pyridine ring. The synthesis of various 2-substituted-5-nitropyridines has been reported, indicating the stability and accessibility of this scaffold.[5] The nitro group's strong deshielding effect will shift the remaining protons further downfield.

Pyridine-4-sulfonyl Derivatives

A study on base-mediated C4-selective C-H sulfonylation of pyridine provides valuable ¹H NMR data for a series of pyridine-4-sulfonyl compounds.[6] For example, 4-(phenylsulfonyl)pyridine shows signals at δ 8.81 (dd, 2H), 7.92 – 7.87 (m, 2H), and 7.74 (dd, 2H) ppm in CDCl₃.[6] Although this is a different isomer, it provides a reasonable approximation for the chemical shifts of the protons on the pyridine ring directly attached to the sulfonyl group in our target molecule.

Data Summary and Comparison

The following table summarizes the expected chemical shifts for 5-Nitro-2-(pyridine-2-sulfonyl)pyridine based on the analysis of related compounds.

Compound Proton Predicted Chemical Shift (δ, ppm) Expected Multiplicity Rationale for Prediction
5-Nitro-2-(pyridine-2-sulfonyl)pyridine H-6'~9.2 - 9.4dortho to sulfonyl, meta to nitro; strong deshielding
H-4'~8.8 - 9.0ddpara to sulfonyl, ortho to nitro; strong deshielding
H-3'~8.4 - 8.6dmeta to both substituents; least deshielded on this ring
H-6~8.6 - 8.8dortho to nitrogen on the 2-sulfonylpyridine ring
H-4~7.8 - 8.0tTypical chemical shift for γ-proton in a 2-substituted pyridine
H-5~7.6 - 7.8tTypical chemical shift for β-proton in a 2-substituted pyridine
H-3~7.4 - 7.6dTypical chemical shift for β-proton in a 2-substituted pyridine
Pyridine [3]H-2, H-68.52dBaseline for α-protons
H-3, H-57.46tBaseline for β-protons
H-47.88tBaseline for γ-proton
4-(Phenylsulfonyl)pyridine [6]H-2, H-68.81ddExample of deshielding by a sulfonyl group
H-3, H-57.74ddExample of deshielding by a sulfonyl group

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

For the successful characterization of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can influence chemical shifts.[7]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[6]

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8]

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum correctly.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) to assign the signals to the respective protons in the molecule.

Visualizing the Analytical Workflow

The logical flow of ¹H NMR spectral analysis for structural elucidation can be represented by the following workflow diagram.

G cluster_0 Sample Preparation & Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis cluster_3 Structure Elucidation A Dissolve Compound in Deuterated Solvent B Acquire 1D ¹H NMR Spectrum A->B C Fourier Transform & Phasing B->C D Integration & Referencing C->D E Analyze Chemical Shifts (δ) D->E F Analyze Splitting Patterns (Multiplicity) D->F G Analyze Coupling Constants (J) D->G H Assign Signals to Protons E->H F->H G->H I Compare with Predicted & Reference Spectra H->I J Confirm Molecular Structure I->J

Caption: Workflow for ¹H NMR Analysis.

Conclusion

The ¹H NMR spectral analysis of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine presents a valuable case study in understanding the interplay of electronic effects in a multi-substituted aromatic system. By systematically comparing the predicted spectrum with that of simpler, related molecules, a confident structural assignment can be achieved. This guide provides the foundational knowledge and a practical framework for researchers to approach the characterization of novel pyridine derivatives with scientific rigor and confidence.

References

  • Base-mediated C4-selective C-H-sulfonylation of pyridine. - ChemRxiv. (n.d.). Retrieved from [Link]

  • ¹H NMR Spectra of Substituted Aminopyridines: Spectroscopy Letters - Taylor & Francis. (2006, September 23). Retrieved from [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC. (2025, December 18). Retrieved from [Link]

  • N-oxidation of Pyridine Derivatives - Supporting Information. (n.d.). Retrieved from [Link]

  • Proton magnetic resonance spectra of several 2-substituted pyridines - ACS Publications. (n.d.). Retrieved from [Link]

  • ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. (n.d.). Retrieved from [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Retrieved from [Link]

  • ¹H-and ¹³C-NMR chemical shifts for compound 5. - ResearchGate. (n.d.). Retrieved from [Link]

  • 5-Nitropyridine-2-thiol | C5H4N2O2S | CID 2763652 - PubChem. (n.d.). Retrieved from [Link]

  • bmse000432 Pyridine at BMRB. (n.d.). Retrieved from [Link]

  • ¹H NMR chemical shift ppm table. (n.d.). Retrieved from [Link]

  • Nitropyridines: Synthesis and reactions - ResearchGate. (n.d.). Retrieved from [Link]

  • ¹H NMR Chemical Shift - Oregon State University. (2022, March 9). Retrieved from [Link]

  • NMR Spectroscopy – ¹H NMR Chemical Shifts - Organic Chemistry Data & Info. (2020, February 14). Retrieved from [Link]

  • A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES - Compound Interest. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities - Baghdad Science Journal. (n.d.). Retrieved from [Link]

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A Comparative Guide to HPLC Method Development for 5-Nitro-2-(pyridine-2-sulfonyl)pyridine Detection

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust detection and quantification of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the rationale behind experimental choices, offering a self-validating framework for method development grounded in established scientific principles.

Introduction: The Analytical Challenge

5-Nitro-2-(pyridine-2-sulfonyl)pyridine is a molecule of interest due to its structural motifs, which are common in pharmaceutical compounds. The presence of a nitro group, a sulfonyl linkage, and two pyridine rings presents a unique set of challenges for chromatographic separation and detection. Key considerations include the compound's polarity, potential for secondary interactions with the stationary phase, and its UV absorbance characteristics. A robust HPLC method must not only provide accurate quantification but also be stability-indicating, capable of separating the parent compound from potential degradation products.[1][2]

Foundational Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is the cornerstone of effective HPLC method development.

PropertyValue/CharacteristicImplication for HPLC Method Development
Molecular Formula C10H7N3O4SInfluences molecular weight and potential for multiple interaction modes.
Molecular Weight 269.25 g/mol Standard pore size columns (e.g., 120 Å) are suitable.[3]
Polarity Polar AromaticSuggests reversed-phase chromatography as a primary approach.[4][5] The presence of the nitro and sulfonyl groups increases polarity.
pKa (Predicted) The pyridine nitrogens are basic and can be protonated at low pH.Mobile phase pH will be a critical parameter to control peak shape and retention.[6]
UV Absorbance Nitroaromatic compounds typically exhibit strong UV absorbance.UV detection is a suitable and sensitive detection method. Wavelength selection will be important for optimal sensitivity.[7][8]
Potential for π-π Interactions The two aromatic pyridine rings can engage in π-π interactions.Phenyl-based stationary phases could offer alternative selectivity compared to standard C18 columns.[9][10]

Comparative Evaluation of HPLC Columns

The choice of stationary phase is the most critical factor influencing selectivity in HPLC.[9] For a molecule like 5-Nitro-2-(pyridine-2-sulfonyl)pyridine, a comparison of different column chemistries is essential.

Experimental Protocol: Column Screening

Objective: To compare the retention, resolution, and peak shape of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine on three different reversed-phase HPLC columns.

Instrumentation:

  • HPLC System with a quaternary pump, autosampler, column oven, and UV detector.

Columns Evaluated:

  • Standard C18: A workhorse for reversed-phase chromatography, providing strong hydrophobic retention.[9]

  • Polar-Modified C18: Incorporates polar groups to improve peak shape for polar compounds and enhance aqueous mobile phase compatibility.[9]

  • Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with aromatic analytes.[9][10]

Shared Method Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (based on typical absorbance for pyridine and nitroaromatic compounds).[11][12]

  • Injection Volume: 5 µL

  • Sample Concentration: 10 µg/mL in 50:50 Acetonitrile:Water

Expected Results and Interpretation

The following table summarizes the anticipated performance of each column:

Column TypeExpected Retention TimeExpected Peak AsymmetryRationale
Standard C18 ModeratePotential for tailingThe polar nature of the analyte may lead to secondary interactions with residual silanols on a standard C18 column, causing peak tailing.[6]
Polar-Modified C18 Shorter than Standard C18ImprovedThe polar endcapping or embedded polar groups will shield residual silanols, leading to better peak shape for this polar, basic compound.[9]
Phenyl-Hexyl Potentially longer than C18 phasesGoodThe phenyl phase can provide enhanced retention due to π-π interactions with the pyridine rings, offering a different selectivity profile.[9][10]

This comparative approach allows for the selection of the column that provides the best balance of retention, resolution, and peak symmetry for the target analyte.

Mobile Phase Optimization: A Deeper Dive

Once a suitable column is selected, optimizing the mobile phase is the next critical step. For an ionizable compound like 5-Nitro-2-(pyridine-2-sulfonyl)pyridine, pH and buffer choice are paramount.

The Critical Role of Mobile Phase pH

The basicity of the pyridine moieties means that the mobile phase pH will significantly impact the analyte's ionization state and, consequently, its interaction with the stationary phase. At a low pH (e.g., 2-3), the pyridine nitrogens will be protonated. This can improve peak shape by minimizing interactions with acidic residual silanol groups on the silica support.[6]

Experimental Protocol: pH Study

Objective: To evaluate the effect of mobile phase pH on the retention and peak shape of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine.

Selected Column: (Based on the results of the column screening, e.g., Polar-Modified C18)

Mobile Phase A Variations:

  • 0.1% Formic Acid in Water (pH ~2.7)

  • 20 mM Ammonium Acetate in Water, pH 4.5

  • 20 mM Ammonium Bicarbonate in Water, pH 7.0

Shared Method Parameters:

  • Mobile Phase B: Acetonitrile

  • Isocratic Elution: (A suitable isocratic mixture determined from initial gradient runs, e.g., 60:40 Mobile Phase A:Mobile Phase B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Concentration: 10 µg/mL

Anticipated Outcome and Rationale
Mobile Phase A pHExpected Retention TimeExpected Peak ShapeJustification
~2.7 (Formic Acid) LongestSymmetricalAt this low pH, the pyridine nitrogens are protonated, leading to increased polarity and potentially stronger interaction with a polar-modified stationary phase. Silanol interactions are minimized, resulting in good peak shape.[6]
4.5 (Ammonium Acetate) IntermediatePotential for some tailingIn this mid-range pH, a mixture of ionized and neutral analyte may exist, and silanol interactions could become more pronounced, leading to peak tailing.[6]
7.0 (Ammonium Bicarbonate) ShortestLikely significant tailingAt neutral pH, the analyte will be less protonated, reducing its polarity and leading to shorter retention. However, interactions with any unshielded silanols will be more significant, likely causing substantial peak tailing.[6]

This systematic evaluation of pH demonstrates its profound impact on the chromatography of this basic compound.

Method Validation and Forced Degradation Studies

A robust HPLC method must be stability-indicating, meaning it can separate the intact drug from its degradation products.[1][2] Forced degradation studies are essential to demonstrate this capability.[2][13]

Experimental Workflow: Forced Degradation

The diagram below outlines a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC_Analysis Analyze by Developed HPLC Method Acid->HPLC_Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC_Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC_Analysis Thermal Thermal Stress (e.g., 80°C) Thermal->HPLC_Analysis Photolytic Photolytic Stress (e.g., UV light) Photolytic->HPLC_Analysis PDA_Detector Use PDA Detector for Peak Purity Analysis HPLC_Analysis->PDA_Detector LCMS_Analysis LC-MS for Degradant Identification HPLC_Analysis->LCMS_Analysis Drug_Substance Drug Substance (5-Nitro-2-(pyridine-2-sulfonyl)pyridine) Drug_Substance->Acid Drug_Substance->Base Drug_Substance->Oxidation Drug_Substance->Thermal Drug_Substance->Photolytic

Caption: Workflow for Forced Degradation Studies.

Interpreting Forced Degradation Data

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13] The developed HPLC method should be able to resolve the main peak from all degradation products formed under these stress conditions. The use of a photodiode array (PDA) detector is highly recommended to assess peak purity.

For 5-Nitro-2-(pyridine-2-sulfonyl)pyridine, degradation is likely to occur at the sulfonyl linkage through hydrolysis, particularly under basic conditions.[1][14] The nitro group may also be susceptible to reduction under certain conditions.

Conclusion and Recommendations

Based on the principles of chromatography and the physicochemical properties of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine, a robust and reliable HPLC method can be developed.

Recommended Starting Conditions:

  • Column: A polar-modified C18 or a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 5 µm).[4][9]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from low to high acetonitrile concentration for initial method development, followed by optimization to an isocratic or a more tailored gradient method.

  • Detection: UV detection at approximately 254 nm. A full UV scan of the analyte should be performed to determine the optimal wavelength for maximum sensitivity.

  • Column Temperature: 30 °C.

This guide provides a logical and scientifically sound framework for the development of a stability-indicating HPLC method for 5-Nitro-2-(pyridine-2-sulfonyl)pyridine. By systematically evaluating column chemistry and mobile phase parameters, and by performing comprehensive forced degradation studies, a method that is accurate, precise, and robust can be achieved.

References

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  • Welch. (n.d.). HPLC Column Selection Guide.
  • BenchChem. (2025). Technical Support Center: Chromatography of Pyridine Compounds.
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • Al-Shehri, M. M., et al. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Retrieved from [Link]

  • Lagesson, V., et al. (n.d.). Identification of compounds and specific functional groups in the wavelength region 168-330 nm using gas chromatography with UV detection. ResearchGate. Retrieved from [Link]

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  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Retrieved from [Link]

  • Al-Shehri, M. M., et al. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Retrieved from [Link]

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  • PubChem. (n.d.). 5-Nitropyridine-2-thiol. Retrieved from [Link]

  • Fnu, G., et al. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]

  • Schug, K. A., et al. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Bajaj, S., et al. (n.d.). Forced degradation and impurity profiling. ScienceDirect. Retrieved from [Link]

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  • Fnu, G., et al. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

  • Roy, B., et al. (2023, February 9). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. MDPI. Retrieved from [Link]

  • Shinde, N. G., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]

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  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Element Lab Solutions. (2018, December 3). HPLC UV detection. Retrieved from [Link]

  • Ward, C. C., et al. (2020, April 17). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society. Retrieved from [Link]

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  • SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

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Mass Spectrometry Characterization of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine: A Comparative Guide to Covalent Warheads

Author: BenchChem Technical Support Team. Date: March 2026

The landscape of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) has evolved significantly beyond traditional electrophiles. While haloacetamides and acrylamides have historically dominated the field, their limitations—ranging from off-target reactivity to adduct instability—have driven the development of next-generation warheads. Among these, 2-sulfonylpyridines have emerged as highly tunable, cysteine-reactive electrophiles that operate via nucleophilic aromatic substitution (SNAr) [1].

This guide provides an in-depth, objective comparison of the mass spectrometry (MS) characterization of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine against alternative covalent warheads. By detailing the causality behind its fragmentation behavior and providing self-validating experimental protocols, this guide equips researchers with the analytical frameworks needed to track and validate SNAr-based protein modifications.

Mechanistic Causality: Why 5-Nitro-2-(pyridine-2-sulfonyl)pyridine?

To understand the MS behavior of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine, one must first analyze its chemical causality. The molecule consists of a central electrophilic pyridine ring substituted with a nitro group (-NO2) at the 5-position and a pyridine-2-sulfonyl leaving group at the 2-position.

  • The Role of the Nitro Group (Electrophilicity): The strongly electron-withdrawing -NO2 group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This creates a severe electron deficiency at the C2 position, making it highly susceptible to nucleophilic attack by a deprotonated cysteine thiolate.

  • The Role of the Sulfonyl Group (Thermodynamic Driver): Upon nucleophilic attack, the pyridine-2-sulfonyl moiety is expelled as pyridine-2-sulfinic acid. This expulsion is thermodynamically favorable and irreversible, resulting in a highly stable S-aryl bond between the protein and the 5-nitro-2-pyridyl moiety.

Unlike Michael addition adducts (e.g., acrylamides) which can sometimes undergo retro-Michael cleavage during MS/MS fragmentation, the S-aryl bond formed by 5-Nitro-2-(pyridine-2-sulfonyl)pyridine is highly stable under both Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) [2]. This stability ensures high-confidence localization of the modified cysteine residue during bottom-up proteomics.

Workflow Visualization

MS_Workflow Protein Target Protein (Free Cysteine -SH) SNAr SNAr Reaction (Loss of Pyridine-2-sulfinic acid) Protein->SNAr Probe 5-Nitro-2-(pyridine-2-sulfonyl)pyridine (Electrophilic Warhead) Probe->SNAr Adduct S-Arylated Protein Adduct (Mass Shift: +122.01 Da) SNAr->Adduct Intact Intact Mass Spectrometry (Stoichiometry & Adduct Validation) Adduct->Intact Pathway A (Intact) Digest Tryptic Digestion (Peptide Generation) Adduct->Digest Pathway B (Bottom-Up) PeptideMS Bottom-Up LC-MS/MS (Site-Specific Modification Mapping) Digest->PeptideMS

LC-MS/MS workflow for characterizing SNAr-based covalent protein modifications.

Comparative Performance Analysis

When selecting a covalent building block for drug development or ABPP, the mass spectrometric "readability" of the adduct is just as critical as the reaction kinetics. The table below objectively compares the MS characteristics of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine against traditional alternatives.

Feature / Metric5-Nitro-2-(pyridine-2-sulfonyl)pyridineChloroacetamide (CAA)Acrylamide
Reaction Mechanism SNAr (Displacement)SN2 (Alkylation)Conjugate (Michael) Addition
Target Selectivity Highly Cysteine-selectiveCysteine (High risk of Lys/His off-target)Cysteine-selective
Exact Mass Shift (

M)
+122.0116 Da (Addition of C5H3N2O2)+57.0215 Da (Addition of C2H3NO)+71.0371 Da (Unsubstituted, C3H5NO)
Adduct MS Stability Excellent (Stable S-Aryl bond in HCD/CID)Excellent (Stable thioether)Moderate (Risk of retro-Michael neutral loss)
Stoichiometry Control High (Self-limiting 1:1 labeling per accessible Cys)Poor (Prone to over-alkylation at high concentrations)Moderate to High
Diagnostic MS/MS Ions Occasional neutral loss of -NO2 (46 Da) at high NCEImmonium ionsVariable depending on R-group

Data Synthesis: The +122.01 Da mass shift provided by the 5-nitro-2-pyridyl adduct is highly distinct, falling outside the typical mass range of common post-translational modifications (PTMs) or sample prep artifacts, thereby reducing false-discovery rates in automated MS/MS searches.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in controls to differentiate true covalent modification from non-covalent association or artifactual oxidation.

Protocol A: Intact Mass Spectrometry (Stoichiometry Validation)

This protocol determines the absolute number of warhead molecules conjugated to the target protein.

  • Reaction Setup: Prepare a 10 µM solution of the recombinant target protein in 50 mM HEPES buffer (pH 7.4). Causality note: pH 7.4 ensures the cysteine thiol is sufficiently nucleophilic while keeping lysine amines protonated, maximizing SNAr selectivity.

  • Dosing: Add 5-Nitro-2-(pyridine-2-sulfonyl)pyridine to a final concentration of 50 µM (5x molar excess) using a DMSO stock (final DMSO < 1% v/v). Prepare a parallel negative control using vehicle (DMSO) only.

  • Incubation: Incubate at room temperature for 1–2 hours with gentle agitation.

  • Desalting: Remove unreacted warhead and buffer salts using a C4 ZipTip or an online rapid-desalting LC cartridge (e.g., MassPREP micro-desalting column).

  • LC-MS Acquisition: Inject the sample onto an ESI-Q-TOF or Orbitrap mass spectrometer. Use a steep gradient of 5% to 90% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Deconvolution & Validation: Use deconvolution software (e.g., BioPharma Finder or MaxEnt1) to convert the multiply-charged envelope to a zero-charge mass.

    • Validation Check: The modified protein must show a mass exactly 122.01 Da heavier than the DMSO control. The absence of +244.02 Da peaks confirms strict 1:1 stoichiometry without off-target labeling.

Protocol B: Bottom-Up LC-MS/MS (Site-Specific Mapping)

This protocol identifies the exact cysteine residue modified by the warhead.

  • Quenching & Denaturation: To the 50 µL reaction mixture from Protocol A, add 8 M Urea to denature the protein and expose buried cysteines.

  • Alkylation of Free Cysteines: Add 10 mM Iodoacetamide (IAA) and incubate in the dark for 30 minutes. Causality note: IAA caps all unreacted cysteines with a +57.02 Da carbamidomethyl group. If a cysteine is modified by the warhead (+122.01 Da), it cannot be alkylated by IAA. This mutually exclusive labeling validates the specific site of engagement.

  • Digestion: Dilute the urea concentration to < 1 M using 50 mM Ammonium Bicarbonate. Add sequencing-grade Trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

  • Peptide Desalting: Acidify the digest with Trifluoroacetic acid (TFA) to pH < 3 and desalt using C18 StageTips.

  • LC-MS/MS Analysis: Analyze via nanoLC-ESI-MS/MS. Use Data-Dependent Acquisition (DDA) with HCD fragmentation (Normalized Collision Energy: 28-30%).

  • Bioinformatics Search: Search the RAW data against the target protein sequence. Set Carbamidomethylation (+57.0215 Da) as a fixed modification on Cys, and the 5-nitro-2-pyridyl adduct (+122.0116 Da) as a variable modification on Cys.

Analytical Insights and Best Practices

When transitioning from traditional chloroacetamides to 2-sulfonylpyridines, mass spectrometrists must account for the unique electronic properties of the S-aryl bond.

Because the 5-nitro-2-pyridyl group is highly electron-deficient, the resulting S-aryl thioether bond is remarkably stable against the gas-phase cleavage that plagues many other covalent adducts. However, at excessively high collision energies (>35% NCE), researchers may observe a diagnostic neutral loss of 46 Da, corresponding to the loss of the nitro group (-NO2). While not required for identification, setting up a targeted neutral loss search for this 46 Da fragment can serve as a highly specific secondary validation metric in complex chemoproteomic lysates [3].

By leveraging the SNAr mechanism of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine, drug development professionals can achieve highly selective, thermodynamically stable cysteine modifications that yield unambiguous, clean mass spectrometry data—overcoming the noise and off-target liabilities of legacy electrophiles.

References

  • Zambaldo, C., Vinogradova, E. V., Qi, X., et al. (2020). "2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles." Journal of the American Chemical Society, 142(19), 8972-8979. Available at:[Link]

  • Motiwala, H. F., Kuo, Y. H., Stinger, B. L., et al. (2020). "Tunable heteroaromatic sulfones enhance in-cell cysteine profiling." Journal of the American Chemical Society, 142(4), 1801-1810. Available at:[Link]

  • Zhou, Y.-F., Zhang, L., Niu, Z. L., & Wang, Z. A. (2025). "Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design." Biomolecules, 15(12), 1699. Available at:[Link]

Technical Characterization Guide: 5-Nitro-2-(pyridine-2-sulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Technical Characterization & Comparison Guide for 5-Nitro-2-(pyridine-2-sulfonyl)pyridine .

Executive Summary

5-Nitro-2-(pyridine-2-sulfonyl)pyridine is a highly electron-deficient bis-heteroaryl sulfone. In drug development and organic synthesis, it serves as a potent electrophile, often utilized in nucleophilic aromatic substitution (


) or as a specialized activating group where standard phenyl sulfones or unsubstituted pyridyl sulfones exhibit insufficient reactivity.

This guide provides a definitive spectroscopic validation protocol, objectively comparing the target molecule against its synthetic precursor (the sulfide) and standard non-activated analogs. The focus is on Infrared (IR) Spectroscopy as a rapid, cost-effective method for purity assessment and reaction monitoring.

Structural & Functional Analysis

To accurately interpret the IR spectrum, one must deconstruct the molecule into its constituent vibrational oscillators. The synergistic electron-withdrawing nature of the sulfonyl bridge (


)  and the nitro group (

)
creates a unique "fingerprint" in the mid-IR region.
Key Vibrational Modes (The "Fingerprint")
  • The Sulfonyl Bridge (

    
    ) : The defining feature of the product. It exhibits two intense bands (asymmetric and symmetric stretches) that are absent in the sulfide precursor.
    
  • The Nitro Group (

    
    ) : A strong diagnostic marker for the 5-position substitution. It provides high-intensity bands that differentiate this high-reactivity variant from unsubstituted analogs.
    
  • The Pyridine Rings : Characteristic skeletal vibrations (

    
    , 
    
    
    
    ) which shift to higher wavenumbers compared to electron-rich pyridines due to the depletion of electron density by the
    
    
    and
    
    
    groups.
Comparative Analysis: Performance & Identification

This section compares the target molecule against its two primary "alternatives" in a laboratory setting: the Sulfide Precursor (to verify oxidation completeness) and the Unsubstituted Analog (to verify structural identity).

Scenario A: Reaction Monitoring (Synthesis Validation)

Context: The synthesis typically involves the oxidation of 5-nitro-2-(pyridine-2-ylsulfanyl)pyridine using oxidants like mCPBA or Oxone.

FeatureTarget: Sulfone Product Alternative: Sulfide Precursor Diagnostic Action

Asymmetric
Strong band @ 1320–1350 cm⁻¹ ABSENT Primary indicator of conversion.

Symmetric
Strong band @ 1150–1170 cm⁻¹ ABSENT Secondary confirmation.
C-S Stretch Weak/Obscured (600–700 cm⁻¹)Weak band (often shifts)Difficult to use for +ID; rely on

appearance.[1]
Pyridine Ring Shifted to higher freq. (e- poor)Lower freq. (e- rich sulfur donor)Subtle shift in 1580 cm⁻¹ region.
Scenario B: Structural Differentiation (Analog Comparison)

Context: Distinguishing the highly reactive 5-nitro variant from the standard 2-(pyridine-2-sulfonyl)pyridine.

FeatureTarget: 5-Nitro Variant Alternative: Unsubstituted Diagnostic Action

Asymmetric
Strong band @ 1530–1550 cm⁻¹ ABSENT Definitive ID of nitro group.

Symmetric
Strong band @ 1340–1360 cm⁻¹ ABSENT Confirms nitro integrity.
Reactivity High (

active)
Moderate/LowN/A (Chemical property).[1]
Detailed Spectral Assignments

The following table provides the specific wavenumber ranges expected for 5-Nitro-2-(pyridine-2-sulfonyl)pyridine. These values are derived from authoritative correlation tables for electron-deficient heteroaromatics.

Table 1: Diagnostic IR Peaks

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityNotes
Nitro (

)
Asymmetric Stretch1530 – 1555 StrongOften the most prominent band; overlaps with ring modes.[1][2]
Nitro (

)
Symmetric Stretch1340 – 1360 StrongSharp peak; critical for confirming the 5-nitro substitution.
Sulfonyl (

)
Asymmetric Stretch1320 – 1345 StrongCan appear as a shoulder or distinct peak near the symmetric

band.
Sulfonyl (

)
Symmetric Stretch1150 – 1170 StrongVery characteristic; "clean" region of the spectrum.
Pyridine Ring C=N / C=C Stretch1580 – 1605 MediumShifted up due to electron withdrawal.
Pyridine Ring C=N / C=C Stretch1430 – 1460 MediumSkeletal vibration.
C-H (Aromatic) C-H Stretch3050 – 3100 WeakAbove 3000 cm⁻¹ indicates aromaticity.[1]
C-H (Aromatic) Out-of-Plane Bend830 – 860 MediumCharacteristic of 2,5-disubstituted pyridines.

Expert Insight : In the "fingerprint region" (1300–1360 cm⁻¹), you will observe a "Triad of Power" : The


 symmetric stretch, the 

asymmetric stretch, and the C-N stretch often cluster here. High-resolution scanning (2 cm⁻¹ resolution) is recommended to resolve these overlapping bands.
Experimental Protocol: Characterization Workflow

To ensure data integrity (Trustworthiness), follow this self-validating protocol.

Method : Fourier Transform Infrared Spectroscopy (FT-IR) Sampling Technique : Attenuated Total Reflectance (ATR) – Diamond Crystal. Reasoning: Sulfones are typically crystalline solids. ATR minimizes sample preparation errors (like moisture in KBr pellets) which can obscure the 3000+ cm⁻¹ region or cause band broadening.

Step-by-Step Procedure:

  • Blanking : Clean the ATR crystal with isopropanol. Collect a background spectrum (air) to remove atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    artifacts.
  • Sample Prep : Place ~2 mg of the solid 5-Nitro-2-(pyridine-2-sulfonyl)pyridine onto the crystal center.

  • Compression : Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure intimate contact without crushing the crystal).

  • Acquisition : Scan from 4000 to 600 cm⁻¹.

    • Scans: 16 or 32 (to improve Signal-to-Noise).

    • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (if resolving the 1350 cm⁻¹ region is difficult).

  • Validation Check :

    • Pass: Distinct peaks at ~1540 (

      
      ), ~1350 (
      
      
      
      ), and ~1160 (
      
      
      ).
    • Fail (Wet): Broad mound at 3400 cm⁻¹ (drying required).

    • Fail (Precursor): Missing peaks at 1160 cm⁻¹.

Visualization of Characterization Logic

The following diagram illustrates the logical flow for validating the synthesis of the target molecule using IR markers.

G Start Synthesis Reaction (Oxidation of Sulfide) Crude Crude Product Isolated Start->Crude IR_Scan Perform FT-IR (ATR) Crude->IR_Scan Decision1 Check 1150-1170 cm⁻¹ (SO₂ Symmetric) IR_Scan->Decision1 Decision2 Check 1530-1550 cm⁻¹ (NO₂ Asymmetric) Decision1->Decision2 Band Strong Result_Sulfide Result: Incomplete Oxidation (Sulfide Present) Decision1->Result_Sulfide Band Absent Result_Analog Result: Wrong Starting Material (Missing Nitro) Decision2->Result_Analog Band Absent Result_Success VALIDATED TARGET: 5-Nitro-2-(pyridine-2-sulfonyl)pyridine Decision2->Result_Success Band Strong

Figure 1: Decision tree for spectroscopic validation of 5-Nitro-2-(pyridine-2-sulfonyl)pyridine synthesis.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • Varghese, H. T., et al. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid.[3] Asian Journal of Chemistry, 19(4), 2627-2632. Link (Validation of pyridine-sulfonyl vibrational modes).

  • Smith, B. C. (2023).[1][4] Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 34(1).[4] Link (Detailed analysis of nitro group shifts in aromatic systems).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). Link (General IR interpretation rules for sulfones).

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Nitro-2-(pyridine-2-sulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Hazard Anticipation & Control

Compound Class: Nitro-heterocyclic Sulfone Primary Hazards: Chemical Irritant (Skin/Eye/Respiratory), Potential Sensitizer, Thermal Instability.[1][2][3][4]

As a Senior Application Scientist, I must emphasize that while specific Safety Data Sheet (SDS) data for 5-Nitro-2-(pyridine-2-sulfonyl)pyridine may be sparse in public indices, its chemical structure dictates a strict safety posture. The convergence of a nitro group (-NO₂) and a sulfonyl moiety (-SO₂-) on a pyridine ring creates a molecule that is electron-deficient and potentially reactive toward biological nucleophiles (proteins/DNA).

This guide utilizes Structure-Activity Relationship (SAR) logic to establish a safety protocol that exceeds standard "minimum compliance," ensuring researcher protection against both acute exposure and potential long-term sensitization.

Part 1: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound. We prioritize permeation resistance over simple barrier protection due to the high skin absorption potential of pyridine derivatives.

PPE CategoryStandard Protocol (Routine Handling)High-Risk Protocol (Spills / Scale-up >5g)Scientific Rationale
Hand Protection Double-Gloving Strategy: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Laminate Barrier: Silver Shield® or Ansell Barrier® liners under Nitrile outer gloves.Pyridine derivatives have rapid breakthrough times (<15 mins) for standard latex. Double nitrile increases breakthrough time by creating a tortuous path for the solvent/solute.
Eye Protection Chemical Splash Goggles (Indirect Venting)Full Face Shield + GogglesSafety glasses are insufficient against fine nitro-compound dusts, which can cause severe corneal irritation and staining.
Respiratory Fume Hood (Face velocity: 100 fpm)P100/OV Respirator (If outside hood)Sulfonyl-pyridines can hydrolyze to release acidic byproducts. The nitro group adds a toxicity vector requiring strict inhalation control.
Body Defense Lab Coat (Cotton/Poly) + Closed-toe shoesTyvek® Sleeves or ApronPrevents migration of static-clinging dusts onto street clothes, reducing "take-home" exposure risks.
Part 2: Operational Workflows
Protocol A: Solid Handling & Weighing

Risk: Static charge generation leading to aerosolization of toxic dust.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Mitigation: Use an ionizing fan or anti-static gun on the weighing boat before adding the compound. Nitro-aromatics are often dry and prone to static cling.

  • Technique:

    • Tare the vial inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of other reagents.

    • Self-Validating Step: Wipe the exterior of the vial with a Kimwipe dampened in methanol before removing it from the hood to ensure no dust tracks out.

Protocol B: Reaction Setup & Thermal Management

Risk: Nitro-compounds possess high energy potential. Thermal runaway is a latent risk during exothermic additions.

  • Solvent Selection: Avoid dissolving in strong oxidizers or reducing agents immediately. Use inert solvents (DCM, THF, Acetonitrile) initially.

  • Temperature Control:

    • Requirement: If heating >50°C, a Blast Shield is mandatory.

    • Mechanism: The nitro group renders the pyridine ring susceptible to nucleophilic attack, which can be violently exothermic.

  • Quenching: Never quench reaction mixtures containing this intermediate directly into basic water if unreacted starting material remains, as hydrolysis can generate heat and gas rapidly.

Part 3: Emergency & Disposal Logistics
Spill Management
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Upgrade: Don Silver Shield® gloves and P100 respiratory protection.

  • Neutralize: Do not use water. Cover with Vermiculite or Dry Sand .

  • Clean: Sweep gently (do not create dust) into a hazardous waste pail. Wash the surface with a 10% soap/water solution, followed by an acetone rinse.

Waste Disposal
  • Segregation: Classify as "Toxic Organic Waste" .

  • Incompatibility: NEVER mix with "Oxidizing Waste" (e.g., Nitric acid, Peroxides). The nitro group acts as an internal oxidizer; adding external oxidizers increases explosion risk.

  • Labeling: Clearly mark container: "Contains Nitro-Pyridine Derivatives – Potential Sensitizer."

Part 4: Safety Decision Logic (Visualization)

The following diagram illustrates the decision-making process for handling 5-Nitro-2-(pyridine-2-sulfonyl)pyridine, ensuring that risk levels dictate the engineering controls.

SafetyProtocol Start Start: Handling 5-Nitro-2-(pyridine-2-sulfonyl)pyridine StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution / Reaction StateCheck->Solution Weighing Task: Weighing Solid->Weighing Heating Task: Heating (>50°C) Solution->Heating EngControl1 Control: Fume Hood + Anti-Static Gun Weighing->EngControl1 PPE1 PPE: Double Nitrile Gloves + N95 (if open sash) EngControl1->PPE1 Waste Disposal Phase PPE1->Waste EngControl2 Control: Blast Shield + Temp. Monitoring Heating->EngControl2 PPE2 PPE: Face Shield + Chemical Goggles EngControl2->PPE2 PPE2->Waste Segregation Segregate: Organic Stream (NO Oxidizers) Waste->Segregation

Caption: Operational decision tree correlating physical state and thermal energy to specific engineering controls and PPE tiers.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763652, 5-Nitropyridine-2-thiol (Structural Analog). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Pyridine-2-sulfonyl chloride (Reactive Analog).[5][6] Retrieved from [Link][2]

  • Gov.UK (2015). Pyridine: Incident Management and Toxicology. Public Health England. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.